3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-7-4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZVHTDOPPPKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735098 | |
| Record name | Trifluoroacetic acid--3-(methoxymethyl)azetidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228230-82-7 | |
| Record name | Trifluoroacetic acid--3-(methoxymethyl)azetidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxymethyl)azetidine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic approaches, and potential therapeutic relevance of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate. This document is intended to serve as a valuable resource for professionals engaged in the exploration and development of novel therapeutics leveraging the unique structural and functional characteristics of azetidine scaffolds.
Core Chemical Properties
This compound is a synthetic organic compound featuring a four-membered azetidine ring, a key heterocyclic motif in medicinal chemistry. The trifluoroacetate salt form enhances its stability and handling properties.
| Property | Value | Source |
| CAS Number | 1228230-82-7 | N/A |
| Molecular Formula | C₇H₁₂F₃NO₃ | N/A |
| Molecular Weight | 215.17 g/mol | N/A |
| Appearance | Light brown oil or viscous liquid | N/A |
| Purity | Typically ≥97% | N/A |
| Storage Conditions | 2-8°C, under inert atmosphere | N/A |
Synthetic Approaches
A potential precursor, 1-protected-3-(hydroxymethyl)azetidine, can be synthesized through various routes, including the reduction of a corresponding carboxylic acid or ester. For instance, 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine can be prepared by the reduction of 1-(diphenylmethyl)-3-azetidinecarboxylic acid methyl ester with a reducing agent like lithium aluminum hydride.
The subsequent methoxymethyl ether can be formed under standard Williamson ether synthesis conditions. Finally, the trifluoroacetate salt is obtained by treating the free base with trifluoroacetic acid.
Below is a generalized experimental workflow for the synthesis of the core azetidine intermediate.
A potential synthetic workflow for a key azetidine intermediate.
Experimental Protocols
General Protocol for the Synthesis of a 3-Substituted Azetidine Derivative via Aza-Michael Addition:
This protocol outlines a general method for the functionalization of an azetidine scaffold, which can be adapted for the synthesis of various derivatives.
-
Reaction Setup: To a solution of a 3-methyleneazetidine derivative (1.0 equivalent) in a suitable solvent such as acetonitrile, add the desired amine nucleophile (1.1 equivalents) and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Relevance in Drug Discovery: A Bioisostere for Therapeutic Innovation
The azetidine ring is a "privileged" scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and three-dimensional diversity.
Bioisosterism: 3-(Hydroxymethyl)azetidine is recognized as an effective bioisostere of pyrrolidin-3-ol. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. This strategic replacement can be used to modulate the potency, selectivity, and pharmacokinetic profile of a lead compound.
Targeting DNA Damage Response: Polymerase Theta (Polθ) Inhibition
Recent research has highlighted the potential of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA Polymerase Theta (Polθ). Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway and is overexpressed in many cancers, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutated cancers).
Inhibition of Polθ in such cancer cells can lead to synthetic lethality, a promising therapeutic strategy. The azetidine moiety in these inhibitors plays a crucial role in binding to the active site of the enzyme.
Simplified signaling pathway of Polθ in DNA repair and its inhibition.
Safety and Handling
This compound is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its structural features, combined with the growing understanding of the pharmacological importance of the azetidine scaffold, particularly in targeting DNA damage response pathways, make it a compound of significant interest for researchers and drug development professionals. The synthetic strategies and biological context provided in this guide offer a foundation for the further exploration and utilization of this and related compounds in the pursuit of innovative medicines.
Technical Guide: 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate
CAS Number: 1228230-82-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, plausible synthetic approaches, and potential biological significance based on the activities of structurally related azetidine derivatives.
Chemical and Physical Properties
This compound is a salt composed of the organic base 3-(methoxymethyl)azetidine and trifluoroacetic acid. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif. Such small, strained rings are of increasing interest in drug design as they can impart unique conformational constraints and desirable physicochemical properties to molecules.[1][2]
| Property | Value | Source |
| CAS Number | 1228230-82-7 | ChemicalBook[3], Sigma-Aldrich[4] |
| Molecular Formula | C₇H₁₂F₃NO₃ | ChemicalBook[3], Capot Chemical[5] |
| Molecular Weight | 215.17 g/mol | ChemicalBook[3], Capot Chemical[5] |
| Appearance | Light brown oil | ChemicalBook[3] |
| Storage Conditions | 0-8 °C, Inert atmosphere | ChemicalBook[3], BLDpharm[6] |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
A likely precursor for the synthesis is N-Boc-3-azetidinone. The synthesis can be conceptualized in the following stages:
-
Introduction of the methoxymethyl group: This could be achieved through a Wittig or Horner-Wadsworth-Emmons reaction with a suitable methoxymethyl-containing reagent to form an exocyclic double bond, followed by reduction.
-
Alternatively, a Grignard reaction with a methoxymethylmagnesium halide on N-Boc-3-azetidinone would yield a tertiary alcohol, which would then require deoxygenation.
-
A more direct approach could involve the reduction of N-Boc-3-azetidinone to N-Boc-azetidin-3-ol, followed by O-methylation of the hydroxyl group and subsequent removal of the Boc protecting group.
-
Deprotection: The N-Boc protecting group can be removed under acidic conditions.
-
Salt Formation: The resulting 3-(methoxymethyl)azetidine free base is then treated with trifluoroacetic acid to yield the final product.
General Experimental Protocol for Synthesis of 3-Substituted Azetidines (Illustrative)
The following is a generalized protocol for the synthesis of a 3-substituted azetidine derivative starting from 1-Boc-3-(bromomethyl)azetidine, which illustrates a common strategy for functionalizing the azetidine ring. This could be adapted for the synthesis of the target compound.
Materials:
-
1-Boc-3-(bromomethyl)azetidine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-Boc-3-(bromomethyl)azetidine in anhydrous methanol, add sodium methoxide.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-(methoxymethyl)azetidine.
-
Dissolve the N-Boc-3-(methoxymethyl)azetidine in dichloromethane.
-
Add trifluoroacetic acid dropwise and stir at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by a suitable method, such as recrystallization or chromatography, if necessary.
Spectroscopic Data
While specific spectra for this compound are not publicly available, data for the closely related 3-(methoxymethyl)azetidine hydrochloride can provide insights into the expected spectral features.
Expected ¹H NMR (Nuclear Magnetic Resonance) Features:
The ¹H NMR spectrum of 3-(methoxymethyl)azetidine hydrochloride shows characteristic signals for the azetidine ring protons and the methoxymethyl substituent. For the trifluoroacetate salt, one would expect similar chemical shifts for the cation, with the possible presence of a broad singlet for the trifluoroacetate proton depending on the solvent and concentration.
Biological Activity and Applications in Drug Discovery
Specific biological activity data for this compound is not documented in the available literature. However, the broader class of 3-substituted azetidine derivatives has been extensively explored in drug discovery and medicinal chemistry, suggesting potential areas of application for this compound.
Azetidine-containing molecules have shown a wide range of biological activities, including:
-
Anticancer Activity: 3-Hydroxymethyl-azetidine derivatives have been identified as potent inhibitors of polymerase theta (Polθ), a key enzyme in DNA repair, presenting a synthetic-lethal strategy for treating BRCA-deficient tumors.[7][8]
-
Central Nervous System (CNS) Activity: 3-Aryl-3-arylmethoxy-azetidines have been synthesized as high-affinity ligands for monoamine transporters, such as the serotonin transporter (SERT) and dopamine transporter (DAT), indicating their potential as therapeutics for psychiatric and neurological disorders.[9]
-
Antimicrobial Activity: Novel azetidine derivatives have demonstrated antifungal activity against pathogenic fungi like Aspergillus fumigatus.[10] Additionally, spirocyclic azetidines have shown excellent activity against Mycobacterium tuberculosis.
Hypothetical Signaling Pathway Involvement
Given the activity of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation and survival. For instance, as an analog of Polθ inhibitors, it might interfere with DNA damage response pathways.
Conclusion
This compound is a valuable building block for medicinal chemistry. While specific biological data for this compound is limited, the diverse activities of related 3-substituted azetidines suggest its potential for the development of novel therapeutics, particularly in oncology and neurology. Further research into the synthesis and biological evaluation of this and similar compounds is warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Synthesis of Substituted Azetines [organic-chemistry.org]
- 5. capotchem.cn [capotchem.cn]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate
This technical guide provides a comprehensive overview of a reliable synthetic pathway for 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate, a valuable building block for researchers, scientists, and professionals in drug development. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a three-step sequence starting from the commercially available 1-Boc-azetidine-3-carboxylic acid. The pathway involves the reduction of the carboxylic acid to a primary alcohol, followed by O-methylation, and concluding with the deprotection of the Boc group, which concurrently forms the trifluoroacetate salt.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.
Table 1: Key Reaction Components and Products
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1-Boc-azetidine-3-carboxylic acid | 142253-55-2 | C₉H₁₅NO₄ | 201.22 | Starting Material |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-56-3 | C₉H₁₇NO₃ | 187.24 | Intermediate 1 |
| tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | 1781613-26-0 | C₁₀H₁₉NO₃ | 201.26 | Intermediate 2 |
| This compound | 1228230-82-7 | C₇H₁₂F₃NO₃ | 215.17 | Final Product |
Table 2: Experimental Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield | Purification Method |
| Step 1: Reduction of 1-Boc-azetidine-3-carboxylic acid | Borane-tetrahydrofuran complex | THF | 0 °C to rt | 2-4 hours | ~90% | Extractive work-up |
| Step 2: O-methylation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Sodium hydride, Methyl iodide | THF | 0 °C to rt | 1-3 hours | ~85% | Column chromatography |
| Step 3: Boc deprotection and salt formation | Trifluoroacetic acid | DCM | 0 °C to rt | 1-2 hours | >95% | Removal of volatiles |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Workflow Diagram:
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF, approx. 1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a crude product, which is often of sufficient purity for the next step.
Step 2: Synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Workflow Diagram:
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate.
Step 3: Synthesis of this compound
Workflow Diagram:
Procedure:
-
Dissolve tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue is this compound, which can be used without further purification. If necessary, the product can be solidified by trituration with diethyl ether.
Characterization Data (Predicted)
Table 3: Predicted ¹H and ¹³C NMR Data
| Compound | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 4.0-3.8 (m, 2H), 3.7-3.5 (m, 2H), 3.6 (d, 2H), 2.8-2.6 (m, 1H), 1.45 (s, 9H) | 156.5, 80.0, 64.0, 55.0 (2C), 35.0, 28.5 (3C) |
| tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | 4.0-3.8 (m, 2H), 3.7-3.5 (m, 2H), 3.4 (d, 2H), 3.3 (s, 3H), 2.9-2.7 (m, 1H), 1.45 (s, 9H) | 156.5, 80.0, 74.0, 59.0, 55.0 (2C), 33.0, 28.5 (3C) |
| This compound | 4.2-4.0 (m, 2H), 3.9-3.7 (m, 2H), 3.5 (d, 2H), 3.3 (s, 3H), 3.2-3.0 (m, 1H) | 162.0 (q, J=35 Hz), 116.0 (q, J=290 Hz), 72.0, 58.5, 52.0 (2C), 31.0 |
Note: Predicted NMR data is based on analogous structures and may vary from experimental values.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before conducting any experimental work.
Unraveling the Potential of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate: A Scoping Review for Drug Discovery Professionals
For Immediate Release
This technical guide addresses the current understanding of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate, a heterocyclic compound with potential applications in drug discovery and development. While specific data on the mechanism of action for this particular molecule is not extensively documented in publicly available scientific literature, this paper aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of structurally related azetidine-containing compounds. This analysis will serve as a foundational resource to inform future research and hypothesis-driven investigation into the therapeutic potential of this compound.
Chemical Identity and Properties
This compound is the trifluoroacetic acid salt of the parent compound, 3-(methoxymethyl)azetidine. The trifluoroacetate salt form is often utilized to improve the solubility and stability of amine-containing compounds.
| Property | Value | Source |
| Chemical Formula | C7H12F3NO3 | N/A |
| Molecular Weight | 215.17 g/mol | N/A |
| CAS Number | 1228230-82-7 | N/A |
The Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its unique conformational properties, including inherent ring strain, provide a rigid framework that can orient substituents in precise three-dimensional space, leading to high-affinity interactions with biological targets. The incorporation of the azetidine moiety has been a successful strategy in the development of a diverse range of therapeutic agents.
The presence of the 3-(methoxymethyl) substitution on the azetidine ring offers a potential vector for interaction with biological targets, and its classification as a "Protein Degrader Building Block" suggests a potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other chemical probes designed for targeted protein degradation.
Potential Mechanisms of Action Based on Analogous Azetidine Derivatives
While the specific mechanism of action for this compound remains to be elucidated, the biological activities of other substituted azetidine compounds can provide valuable insights into its potential therapeutic applications.
Enzyme Inhibition
Azetidine-containing molecules have been successfully developed as inhibitors of various enzymes. The rigid nature of the azetidine core can mimic the transition state of enzymatic reactions or occupy key binding pockets with high specificity.
Signal Transduction Modulation
Azetidine derivatives have been shown to modulate key signaling pathways implicated in various diseases. For instance, certain azetidine-based compounds have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often dysregulated in cancer.
Hypothetical Signaling Pathway Inhibition by an Azetidine Derivative
Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway by an azetidine derivative.
Proposed Experimental Workflow for Mechanism of Action Studies
To elucidate the mechanism of action of this compound, a systematic experimental approach is recommended. The following workflow outlines a potential strategy for target identification and validation.
Experimental Workflow for Target Identification
Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel compound.
Conclusion and Future Directions
While the precise mechanism of action for this compound is not currently defined in the public domain, the established biological activities of the broader azetidine class of compounds suggest a high potential for this molecule in drug discovery. Its designation as a protein degrader building block is particularly noteworthy and warrants further investigation into its utility for developing novel therapeutics based on targeted protein degradation.
Future research should focus on a systematic evaluation of the biological activity of this compound through high-throughput screening and subsequent target identification and validation studies. The insights gained from such investigations will be crucial in unlocking the full therapeutic potential of this promising chemical entity. It is the hope of the authors that this guide will serve as a valuable starting point for researchers embarking on the study of this and other novel azetidine-containing molecules.
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The four-membered nitrogen-containing heterocycle, azetidine, has emerged from a synthetic challenge to a privileged scaffold in contemporary drug discovery. Its unique conformational rigidity, intermediate between the highly strained aziridine and the more flexible pyrrolidine, provides a powerful tool for medicinal chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. This technical guide delves into the multifaceted role of azetidine scaffolds in medicinal chemistry, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), and impact on various therapeutic areas.
The Strategic Value of the Azetidine Ring in Drug Design
The incorporation of an azetidine ring into a molecule can confer several advantageous properties:
-
Conformational Rigidity: The strained nature of the four-membered ring restricts the conformational freedom of substituents, leading to a more pre-organized presentation to the biological target. This can result in a lower entropic penalty upon binding, potentially increasing binding affinity and selectivity.[1][2]
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability compared to their larger saturated heterocyclic counterparts like piperidine and pyrrolidine.[3] Notably, the azetidine nitrogen is often more resistant to N-dealkylation, a common metabolic pathway for secondary and tertiary amines.[4]
-
Bioisosteric Replacement: The azetidine scaffold serves as a versatile bioisostere for other cyclic and acyclic motifs. It can replace larger rings to reduce molecular weight and lipophilicity or act as a constrained linker to optimize the spatial orientation of pharmacophoric groups.[3]
-
Access to Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring allows for the exploration of novel chemical space, providing opportunities to design ligands with improved properties and intellectual property potential.[3]
Synthesis of Functionalized Azetidine Scaffolds
Historically, the synthesis of the strained azetidine ring posed significant challenges, limiting its widespread application.[1] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible.
Key Synthetic Strategies:
-
Intramolecular Cyclization: This classical approach involves the cyclization of γ-amino alcohols, halides, or other suitable precursors. Modern variations of this method offer improved yields and stereocontrol.
-
[2+2] Cycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines.[5]
-
Ring Expansion of Aziridines: The thermal or base-promoted isomerization of aziridines can be employed to synthesize certain azetidine derivatives.[6]
-
Functionalization of Azetidin-3-ones: Commercially available N-Boc-azetidin-3-one serves as a versatile starting material for the synthesis of various 3-substituted azetidines.[7]
Experimental Protocols
General Procedure for the Synthesis of 3-Aryl-Azetidines
This protocol describes a general method for the synthesis of 3-aryl-azetidines, which are common intermediates in the development of various bioactive compounds.[8]
Materials:
-
Appropriate sulfonyl chloride (1.0 equiv)
-
Hydrazine hydrate (2.5 equiv)
-
Tetrahydrofuran (THF) (0.2 M)
-
Methanol (MeOH) (0.5 M)
-
Appropriate ketone (1.0 equiv)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Sulfonylhydrazide Formation: To a solution of the sulfonyl chloride (1.0 equiv) in THF (0.2 M) at 0 °C, add hydrazine hydrate (2.5 equiv) dropwise. Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC). Dilute the mixture with EtOAc, wash with brine, and dry over Na₂SO₄. Remove the solvent in vacuo to yield the sulfonylhydrazide.
-
Sulfonylhydrazone Formation: To a solution of the sulfonylhydrazone (1.0 equiv) in MeOH (0.5 M), add the corresponding ketone (1.0 equiv). Stir the reaction mixture at room temperature until completion, as monitored by TLC. The resulting sulfonylhydrazone can then be used in subsequent cyclization steps to form the azetidine ring.
In Vitro MEK1 Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against the MEK1 kinase.[5][9]
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 (substrate)
-
10x Kinase Buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA)
-
ATP solution (e.g., 10 mM)
-
Test compound (azetidine derivative)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well white opaque assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 384-well plate, add the test compound dilutions, recombinant MEK1 enzyme, and inactive ERK2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Structure-Activity Relationships and Therapeutic Applications
The versatility of the azetidine scaffold is evident in its application across a wide range of therapeutic areas.
Central Nervous System (CNS) Disorders
The rigid nature of the azetidine ring is particularly advantageous for designing ligands that target CNS receptors and transporters, where precise conformational control is often crucial for activity and selectivity.[10]
GABA Transporter (GAT) Inhibitors: Azetidine-based compounds have been developed as conformationally constrained analogs of GABA, leading to potent inhibitors of GABA transporters.[11]
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 | [1] |
| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 | [1] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 | [1] |
Oncology
Azetidine-containing compounds have shown significant promise as anticancer agents, with several targeting key signaling pathways involved in tumor growth and proliferation.
MEK Inhibitors: Cobimetinib (Cotellic®) is an approved MEK1/2 inhibitor that features an azetidine-amide moiety. It is used in combination with a BRAF inhibitor for the treatment of melanoma.[12]
STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling. Novel azetidine-based compounds have been developed as potent and selective STAT3 inhibitors.[13][14]
| Compound | Assay | IC₅₀ (µM) | Reference |
| H172 (9f) | STAT3 DNA-binding | 0.38 - 0.98 | |
| H182 | STAT3 DNA-binding | 0.38 - 0.98 | |
| 5a | STAT3 DNA-binding | 0.55 | [14][15] |
| 5o | STAT3 DNA-binding | 0.38 | [14] |
| 8i | STAT3 DNA-binding | 0.34 | [14] |
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. The diagram below illustrates the canonical JAK-STAT pathway, a key target for azetidine-based inhibitors.
Caption: The JAK-STAT signaling pathway and the point of intervention for azetidine-based STAT3 inhibitors.
Antiviral and Anti-inflammatory Applications
Azetidine-containing compounds have also demonstrated potential as antiviral and anti-inflammatory agents.
Anti-HCMV Agents: Dipeptide derivatives incorporating an azetidine ring have been identified as inhibitors of human cytomegalovirus (HCMV) replication.[16][17]
| Compound | EC₅₀ (µM) vs HCMV | CC₅₀ (µM) | Reference |
| Prototype Compound 1 | 2.2 | >100 | [16] |
Anti-inflammatory Agents: Certain azetidin-2-one derivatives have shown significant anti-inflammatory and analgesic activity in preclinical models.[15][18]
Pharmacokinetic Properties of Azetidine-Containing Drugs
The unique structural features of the azetidine ring can have a profound impact on the pharmacokinetic profile of a drug.
Azelnidipine: This third-generation dihydropyridine calcium channel blocker is used for the treatment of hypertension.
| Parameter | Value | Reference |
| Tₘₐₓ (single 8-16 mg dose) | 2.6 - 4.0 hours | [10][19] |
| Cₘₐₓ (single 8-16 mg dose) | 1.66 - 23.06 ng/mL | [10][19] |
| t₁/₂ (single 8-16 mg dose) | 16.0 - 28.0 hours | [19] |
| Protein Binding | 90 - 91% | [14] |
| Metabolism | Primarily by CYP3A4 | [10][14] |
Cobimetinib: An orally available MEK1/2 inhibitor approved for the treatment of melanoma.
| Parameter | Value | Reference |
| Tₘₐₓ (60 mg dose) | 2.4 hours | [1][20] |
| Cₘₐₓ (steady state) | 273 ng/mL | [1] |
| t₁/₂ | ~2.2 days | [12] |
| Bioavailability | ~46% | [21] |
| Protein Binding | ~95% | [22] |
| Metabolism | CYP3A oxidation and UGT2B7 glucuronidation | [20][22] |
Case Study: Ziritaxestat in Clinical Trials
Ziritaxestat, an azetidine-containing autotaxin inhibitor, was investigated for the treatment of idiopathic pulmonary fibrosis (IPF). Despite showing promise in earlier studies, the phase 3 ISABELA trials were prematurely terminated. The trials did not show a significant improvement in the primary outcome of the annual rate of decline in forced vital capacity (FVC) compared to placebo.[2][4][23] This case highlights the challenges in drug development, even with promising scaffolds, and the importance of rigorous clinical evaluation.
Drug Discovery Workflow for Azetidine-Based Therapeutics
The development of novel azetidine-containing drugs follows a structured workflow, from initial library design to clinical evaluation.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. thelimbic.com [thelimbic.com]
- 3. 2.6. Electrophoretic Mobility-Shift Assay (EMSA) for Determining the Functional Binding Sites of STATs on the Promoter Regions [bio-protocol.org]
- 4. hcplive.com [hcplive.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Methods for the Synthesis of Substituted Azetines [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bccancer.bc.ca [bccancer.bc.ca]
- 21. oncologynewscentral.com [oncologynewscentral.com]
- 22. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ziritaxestat fails to improve lung function in patients with idiopathic pulmonary fibrosis [healio.com]
An In-depth Technical Guide to the Solubility of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate (CAS Number: 1228230-82-7) is an organic salt with a molecular weight of 215.17 g/mol .[1][2][3] Its structure, comprising a polar azetidine ring, a methoxymethyl group, and a trifluoroacetate counter-ion, suggests a nuanced solubility profile that is critical for its application in pharmaceutical and chemical synthesis.[4][5] Understanding the solubility of this compound in various organic solvents is paramount for process development, formulation, and quality control.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its solubility determination. This includes a detailed experimental protocol, a discussion of expected solubility trends, and a structured approach to data presentation.
Expected Solubility Profile
The chemical structure of this compound suggests a degree of solubility in a range of organic solvents. The presence of the azetidine nitrogen and the ether oxygen allows for hydrogen bonding with protic solvents. The trifluoroacetate anion is a key contributor to the salt's properties.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the potential for hydrogen bonding and dipole-dipole interactions, the compound is expected to exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): Good solubility is also anticipated in these solvents, driven by dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Limited solubility is expected in nonpolar solvents due to the polar and ionic nature of the salt.
Experimental Protocol for Thermodynamic Solubility Determination
To obtain reliable and reproducible solubility data, a thermodynamic (or equilibrium) solubility assay is recommended.[6][7][8] This method measures the concentration of a saturated solution in equilibrium with the solid compound.[9] The following protocol is a standard "shake-flask" method.[10]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatted shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in a thermostatted shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though preliminary experiments may be needed to determine the optimal equilibration time (e.g., testing at 24, 48, and 72 hours).[11][12]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mol/L.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Data | Experimental Data |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Experimental Data | Experimental Data |
| Dichloromethane (DCM) | Halogenated | Experimental Data | Experimental Data |
| Toluene | Aromatic Hydrocarbon | Experimental Data | Experimental Data |
| Hexanes | Aliphatic Hydrocarbon | Experimental Data | Experimental Data |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. calpaclab.com [calpaclab.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 3-(Methoxymethyl)azetidine trifluoroacetate | 1228230-82-7 [sigmaaldrich.com]
- 4. Azetidine, 3-(MethoxyMethyl)-, 2,2,2-trifluoro-acetate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Buy Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt | 1361113-16-7 [smolecule.com]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. evotec.com [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. enamine.net [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of 3-Hydroxymethyl-Azetidine Derivatives: A New Wave of Potent Enzyme Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The rigid four-membered ring of the azetidine scaffold has emerged as a privileged structure in medicinal chemistry, enabling the development of highly potent and selective enzyme inhibitors. In particular, the incorporation of a 3-hydroxymethyl substituent has proven to be a key strategy in optimizing potency and drug-like properties. This technical guide delves into the discovery and development of 3-hydroxymethyl-azetidine derivatives as potent inhibitors, with a primary focus on their role as Polymerase Theta (Polθ) inhibitors for oncology applications. We will also explore their activity against other key drug targets, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Targeting Polymerase Theta (Polθ) in Cancer Therapy
Inhibition of the DNA repair enzyme Polymerase Theta (Polθ) has emerged as a promising synthetic lethal strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] Researchers have recently developed a novel class of 3-hydroxymethyl-azetidine derivatives that demonstrate potent inhibition of Polθ.[1]
Quantitative Inhibitory Activity
Structure-activity relationship (SAR) studies have led to the identification of highly potent compounds. The inhibitory activities of key 3-hydroxymethyl-azetidine derivatives against Polθ are summarized below.
| Compound ID | Polθ IC50 (nM) | Antiproliferative Activity (BRCA2-/- DLD-1 cells) IC50 (μM) | Antiproliferative Activity (HEK293 cells) IC50 (μM) |
| 60a (Lead) | 103.9 | - | - |
| 60b | 20.8 (approx. 5-fold improvement over 60a) | - | - |
| 60c | 23.5 | 8.1 | 0.41 |
| 60d | Drastically decreased activity | - | - |
| A7 (Lead) | - | - | - |
| B3 | More potent than A7 | - | - |
| C1 | - | Significant antiproliferative properties | - |
Table 1: Inhibitory potency of 3-hydroxymethyl-azetidine derivatives against Polymerase Theta and their antiproliferative effects. Data compiled from multiple sources.[1]
Experimental Protocols
1.2.1. Polymerase Theta Inhibition Assay
A commonly used method to determine the in vitro potency of inhibitors against Polθ is a biochemical assay that measures the polymerase activity of the enzyme.
-
Principle: The assay quantifies the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA template by the Polθ enzyme. The signal generated is proportional to the enzyme's activity.
-
Procedure:
-
Recombinant human Polθ enzyme is incubated with a DNA template/primer substrate.
-
A mixture of dNTPs, including one that is labeled (e.g., with a fluorescent tag or biotin), is added to the reaction.
-
The test compound (3-hydroxymethyl-azetidine derivative) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of incorporated labeled dNTP is quantified using an appropriate detection method (e.g., fluorescence polarization, streptavidin-coated plates for biotinylated dNTPs).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
1.2.2. Cell Proliferation Assay
To assess the antiproliferative effects of the inhibitors on cancer cells, a cell viability assay is performed.
-
Principle: This assay measures the number of viable cells after treatment with the test compound.
-
Procedure:
-
Cancer cell lines (e.g., BRCA2-deficient DLD-1 colorectal cancer cells) and control cell lines (e.g., HEK293) are seeded in multi-well plates.
-
After allowing the cells to adhere, they are treated with various concentrations of the 3-hydroxymethyl-azetidine derivative.
-
The cells are incubated for a specified period (e.g., 72 hours).
-
A reagent to measure cell viability (e.g., resazurin, CellTiter-Glo®) is added to each well.
-
The signal (fluorescence or luminescence) is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
The development of these inhibitors often involves a structure-based drug design approach, leveraging computational tools and experimental validation.
Caption: Drug discovery workflow for Polθ inhibitors.
The synthetic lethality of Polθ inhibition in BRCA-deficient tumors is a key concept. In normal cells, DNA double-strand breaks are primarily repaired by homologous recombination (HR). When HR is deficient, as in BRCA-mutant cancers, cells become reliant on alternative repair pathways like theta-mediated end joining (TMEJ), which is dependent on Polθ.
Caption: Synthetic lethality of Polθ inhibition.
Azetidine Derivatives as Inhibitors of Other Key Targets
The versatile azetidine scaffold has also been successfully employed to develop inhibitors for other important enzymes.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Azetidine-based compounds have been explored as inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[2][3][4] These inhibitors can be categorized into subtypes such as 2-cyanoazetidines and 3-fluoroazetidines.[2][3] While the focus of this guide is on 3-hydroxymethyl derivatives, the broader exploration of azetidines as DPP-4 inhibitors highlights the scaffold's utility. Potent DPP-4 inhibitors with sub-micromolar activity have been developed.[2][3]
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors
Novel azetidine amides have been discovered as potent small-molecule inhibitors of STAT3, a crucial protein involved in cancer cell signaling.[5][6][7]
| Compound ID | STAT3 IC50 (μM) | Selectivity vs STAT1/STAT5 (IC50) |
| 5a | 0.55 | > 18 μM |
| 5o | 0.38 | > 18 μM |
| 8i | 0.34 | > 18 μM |
Table 2: Inhibitory potency of azetidine amides against STAT3.[5]
These compounds have been shown to inhibit STAT3 phosphorylation and DNA-binding activity in human breast cancer cells.[5]
Conclusion
The 3-hydroxymethyl-azetidine moiety is a valuable component in the design of potent and selective enzyme inhibitors. The successful development of Polθ inhibitors with this scaffold for oncology demonstrates its potential in addressing challenging drug targets. The versatility of the azetidine ring, as shown by its application in developing inhibitors for DPP-4 and STAT3, ensures its continued importance in modern drug discovery. Further exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Coupling of 3-(Methoxymethyl)azetidine
Introduction
Azetidines are four-membered, nitrogen-containing heterocycles that have become increasingly important scaffolds in medicinal chemistry.[1] Their strained ring system provides a rigid framework that can improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while offering unique three-dimensional exit vectors.[2][3] 3-(Methoxymethyl)azetidine, in particular, is a valuable building block, with the secondary amine serving as a versatile handle for a variety of coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at the nitrogen atom.[4]
These application notes provide detailed protocols for the most common and effective coupling reactions involving 3-(Methoxymethyl)azetidine: N-arylation via the Buchwald-Hartwig amination, N-alkylation through reductive amination and reaction with alkyl halides, and N-acylation.
Data Presentation: Comparative Overview of Coupling Reactions
The following tables summarize typical reaction conditions and yields for the N-functionalization of 3-(Methoxymethyl)azetidine and structurally similar derivatives. These data serve as a guide for reaction optimization.
Table 1: N-Arylation (Buchwald-Hartwig Amination) of Azetidine Derivatives
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 70-95[2] |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | Dioxane | 110 | 18 | 75-90[2] |
| 3 | 4-Bromoanisole | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2) | NaOtBu | Toluene | 100 | 16 | ~95[5] |
| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 80-95[6] |
Table 2: N-Alkylation of Azetidine Derivatives
| Entry | Alkylation Method | Alkylating Agent | Reagent/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Reductive Amination | Cyclohexanone | NaBH(OAc)₃, AcOH (cat.) | DCM | RT | 12 | 85-95[2][7] |
| 2 | Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 16 | 80-92[7] |
| 3 | Alkyl Halide | Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 6 | 90-98[4] |
| 4 | Alkyl Halide | Ethyl Iodide | Et₃N | THF | RT | 24 | 85-95[7] |
Table 3: N-Acylation of Azetidine Derivatives
| Entry | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Acetyl Chloride | Et₃N | DCM | 0 to RT | 2 | 90-99[2][7] |
| 2 | Benzoyl Chloride | Pyridine | THF | 0 to RT | 3 | 92-98[7] |
| 3 | Acetic Anhydride | Et₃N | DCM | RT | 4 | 88-96[2] |
| 4 | Boc Anhydride | Et₃N | Dioxane | RT | 12 | >95 |
Experimental Protocols
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 3-(Methoxymethyl)azetidine with aryl halides.[8][9] The use of an inert atmosphere is critical for success.
Materials:
-
3-(Methoxymethyl)azetidine
-
Aryl halide (e.g., 4-bromotoluene) (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-5 mol%)[2]
-
Base (e.g., Sodium tert-butoxide (NaOtBu)) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.1 mmol), the phosphine ligand (0.02-0.05 mmol), the palladium precatalyst (0.01-0.025 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add 3-(Methoxymethyl)azetidine (1.0 mmol) via syringe.
-
Stir the reaction mixture at 100-110 °C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.[2]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(methoxymethyl)azetidine.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Protocols for N-Alkylation of 3-(Methoxymethyl)azetidine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 3-(methoxymethyl)azetidine, a valuable building block in medicinal chemistry. The strategic modification of the azetidine nitrogen is a key step in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document outlines two primary methods for N-alkylation: reductive amination and direct alkylation, offering researchers reliable procedures for the synthesis of N-substituted 3-(methoxymethyl)azetidine derivatives.
Introduction
3-(Methoxymethyl)azetidine is a versatile scaffold in drug discovery due to its unique three-dimensional structure and the presence of a modifiable secondary amine. N-alkylation of this moiety allows for the introduction of a wide range of substituents, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The protocols described herein are robust and applicable to a variety of alkylating agents.
Data Presentation: Comparison of N-Alkylation Protocols
The following table summarizes quantitative data for different N-alkylation methods for azetidine derivatives, providing a comparative overview of their efficiency. While specific data for 3-(methoxymethyl)azetidine is limited in publicly available literature, the presented data for analogous systems offer valuable insights into expected outcomes.
| Method | Substrate | Alkylating Agent | Reducing Agent/Base | Solvent | Time (h) | Yield (%) | Reference |
| Reductive Amination | 3-(Methoxymethyl)azetidine | Benzaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | 6 | High (Typical) | General Protocol[1] |
| Reductive Amination | General Aldehyde | General Amine | Sodium Triacetoxyborohydride | 1,4-Dioxane | 0.17 | High (Typical) | [2] |
| Reductive Amination | m-Anisaldehyde | Dimethylamine HCl | Sodium Triacetoxyborohydride | THF | 1 | 77 | |
| Direct Alkylation | N-((S)-1-arylethyl)azetidine-2-carbonitrile | Benzyl bromide | LDA | Not Specified | Not Specified | 72 | [3] |
Experimental Protocols
Protocol 1: Reductive Amination of 3-(Methoxymethyl)azetidine with an Aldehyde
This protocol describes a general procedure for the N-alkylation of 3-(methoxymethyl)azetidine via reductive amination using an aldehyde and sodium triacetoxyborohydride.[1][2]
Materials:
-
3-(Methoxymethyl)azetidine
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 3-(methoxymethyl)azetidine (1.0 equiv) in 1,2-dichloroethane (0.2 M) under an inert atmosphere, add the aldehyde (1.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3-(methoxymethyl)azetidine.
Protocol 2: Direct N-Alkylation of 3-(Methoxymethyl)azetidine with an Alkyl Halide
This protocol provides a general method for the direct N-alkylation of 3-(methoxymethyl)azetidine using an alkyl halide in the presence of a base.
Materials:
-
3-(Methoxymethyl)azetidine
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 3-(methoxymethyl)azetidine (1.0 equiv) in acetonitrile (0.2 M) under an inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the alkyl halide (1.1 equiv) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
If DMF is used as a solvent, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3-(methoxymethyl)azetidine.
Mandatory Visualizations
Caption: Experimental workflow for reductive amination.
Caption: Signaling pathway for direct N-alkylation.
References
Application Notes and Protocols: Incorporation of 3-(Methoxymethyl)azetidine into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules. The strained four-membered ring introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of azetidine moieties has been shown to improve metabolic stability, aqueous solubility, and other pharmacokinetic parameters. Among the functionalized azetidines, 3-(Methoxymethyl)azetidine offers a unique combination of a rigid core and a flexible, polar side chain, making it an attractive motif for exploration in drug discovery.
These application notes provide an overview of the strategic incorporation of 3-(Methoxymethyl)azetidine into bioactive molecules, including detailed experimental protocols for its functionalization. While specific examples of marketed drugs containing this exact moiety are limited, the protocols provided are based on well-established synthetic methodologies for analogous 3-substituted azetidines and can be readily adapted by medicinal chemists.
Rationale for Incorporating 3-(Methoxymethyl)azetidine
The 3-(methoxymethyl)azetidine moiety can be utilized in drug design for several strategic purposes:
-
Scaffold Hopping and Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic systems, such as piperidine or pyrrolidine, offering a different conformational profile. The methoxymethyl group can act as a replacement for other polar functional groups, potentially improving properties like cell permeability.
-
Improved Physicochemical Properties: The introduction of this scaffold can enhance aqueous solubility due to the presence of the ether oxygen and the nitrogen atom, which can be protonated. The compact nature of the azetidine ring can also lead to a lower molecular weight compared to larger heterocyclic systems.
-
Vectorial Exit Point for Further Functionalization: The methoxymethyl group can be considered a stable, non-reactive handle, while the secondary amine of the azetidine ring provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Potential Therapeutic Applications
Based on the biological activities of structurally related 3-substituted azetidines, molecules incorporating the 3-(methoxymethyl)azetidine scaffold may be explored for, but not limited to, the following therapeutic areas:
-
Neuroscience: Derivatives of 3-hydroxy-3-phenylazetidine have shown activity as GABA uptake inhibitors[1]. The 3-(methoxymethyl)azetidine core could be explored for similar targets in the central nervous system.
-
Oncology: 3-Hydroxymethyl-azetidine derivatives have been identified as potent inhibitors of DNA Polymerase Theta (Polθ), a target in cancer therapy[2]. This suggests that other small polar substituents at the 3-position, such as a methoxymethyl group, could be well-tolerated and lead to active compounds.
-
Inflammatory Diseases: The rigid azetidine scaffold is present in molecules targeting various inflammatory pathways.
Data Presentation: Biological Activity of Related Azetidine Derivatives
To provide a context for the potential efficacy of molecules containing a 3-(methoxymethyl)azetidine moiety, the following table summarizes quantitative data for structurally related compounds.
| Compound Class | Target | Key Compound Example | IC50 / Ki | Reference |
| 3-Hydroxy-3-arylazetidines | GABA Transporter 1 (GAT-1) | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | IC50 = 26.6 µM | [1] |
| 3-Hydroxymethyl-azetidines | DNA Polymerase Theta (Polθ) | Optimized 3-hydroxymethyl-azetidine derivative | IC50 = 23.5 nM | [2] |
Experimental Protocols
The following protocols describe common methods for the incorporation and functionalization of the 3-(methoxymethyl)azetidine moiety.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the coupling of 3-(methoxymethyl)azetidine with an aldehyde or ketone to form an N-alkylated product.
Materials:
-
3-(Methoxymethyl)azetidine hydrochloride
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(methoxymethyl)azetidine hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the aldehyde or ketone (1.0 eq) to the reaction mixture.
-
After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: N-Acylation
This protocol details the reaction of 3-(methoxymethyl)azetidine with an acyl chloride or anhydride.
Materials:
-
3-(Methoxymethyl)azetidine hydrochloride
-
Acyl chloride or Anhydride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend 3-(methoxymethyl)azetidine hydrochloride (1.0 eq) in DCM.
-
Add TEA or DIPEA (2.2 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-acylated product.
Protocol 3: Synthesis of a Urea-Linked Derivative
This protocol describes the formation of a urea linkage between 3-(methoxymethyl)azetidine and an isocyanate.
Materials:
-
3-(Methoxymethyl)azetidine hydrochloride
-
Isocyanate (e.g., phenyl isocyanate)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(methoxymethyl)azetidine hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the isocyanate (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired urea derivative.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a bioactive molecule containing the 3-(methoxymethyl)azetidine moiety could act as a G-protein coupled receptor (GPCR) antagonist.
Caption: Hypothetical GPCR antagonism by an azetidine-containing molecule.
Experimental Workflow
The diagram below outlines a general experimental workflow for the synthesis and initial biological evaluation of a novel bioactive molecule incorporating the 3-(methoxymethyl)azetidine scaffold.
Caption: General workflow for synthesis and evaluation.
Logical Relationship: Structure-Activity Relationship (SAR) Exploration
This diagram illustrates the logical relationship in an SAR study starting from the 3-(methoxymethyl)azetidine core.
Caption: SAR exploration from the azetidine core.
References
Application Notes and Protocols: The Use of 3-(Methoxymethyl)azetidine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine moieties are increasingly incorporated into drug candidates and chemical probes to enhance metabolic stability, improve binding affinity, and explore novel chemical space. The constrained four-membered ring of azetidine can act as a rigid scaffold, influencing the conformation of peptides and small molecules. 3-(Methoxymethyl)azetidine, in particular, offers a versatile building block for solid-phase synthesis, enabling the generation of diverse molecular libraries. Its methoxymethyl group can serve as a key pharmacophoric feature or a point for further diversification.
These application notes provide a detailed protocol for the incorporation of 3-(Methoxymethyl)azetidine onto a solid support and its subsequent elaboration in a solid-phase synthesis workflow. The protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) principles, which are widely applicable to the synthesis of peptide and non-peptide small molecule libraries.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of a model compound incorporating 3-(Methoxymethyl)azetidine. These values are illustrative and may vary depending on the specific sequence and coupling partners.
| Step | Parameter | Value |
| Resin Loading | Initial loading of Fmoc-amino acid on Wang resin | 0.5 - 1.0 mmol/g |
| Loading of 3-(Methoxymethyl)azetidine | >95% completion | |
| Fmoc Deprotection | Time per cycle | 2 x 10 min |
| Reagent | 20% Piperidine in DMF | |
| Amino Acid Coupling | Coupling Time | 1 - 2 hours |
| Reagents | HBTU/HOBt/DIEA | |
| Yield per step | >98% | |
| Cleavage from Resin | Time | 2 - 3 hours |
| Reagent | 95% TFA, 2.5% TIS, 2.5% H₂O | |
| Final Product | Overall Yield | 60 - 80% |
| Purity (crude) | >85% |
Experimental Protocols
Protocol 1: Immobilization of 3-(Methoxymethyl)azetidine onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of 3-(Methoxymethyl)azetidine to a 2-chlorotrityl chloride resin, a common solid support for the synthesis of molecules with a C-terminal secondary amine.
Materials:
-
2-Chlorotrityl chloride resin
-
3-(Methoxymethyl)azetidine
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Building Block Preparation: In a separate vial, dissolve 3-(Methoxymethyl)azetidine (2.0 mmol, 2 eq.) and DIEA (4.0 mmol, 4 eq.) in anhydrous DCM (5 mL).
-
Resin Loading: Drain the DCM from the swollen resin and add the solution of 3-(Methoxymethyl)azetidine and DIEA.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any remaining reactive trityl groups, add MeOH (1 mL) and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the resin can be determined by gravimetric analysis or by cleavage of a small sample.
Protocol 2: Elongation of a Peptide Chain from Resin-Bound 3-(Methoxymethyl)azetidine using Fmoc-SPPS
This protocol details a single cycle of peptide chain elongation from the immobilized 3-(Methoxymethyl)azetidine using standard Fmoc chemistry.
Materials:
-
3-(Methoxymethyl)azetidine-loaded resin
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the 3-(Methoxymethyl)azetidine-loaded resin in DMF (10 mL/g of resin) for 30 minutes.
-
Fmoc Deprotection (if applicable from a previous step):
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL/g of resin) and agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin with DMF (5 x 10 mL/g of resin).
-
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, continue the coupling for another hour.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g of resin) and DCM (3 x 10 mL/g of resin). The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Cleavage of the Final Compound from the Solid Support
This protocol describes the final step of cleaving the synthesized molecule from the resin and removing acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (10 mL/g of resin) to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Allow the product to precipitate at -20°C for at least 30 minutes. Pellet the precipitate by centrifugation.
-
Washing: Decant the ether and wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for solid-phase synthesis using 3-(Methoxymethyl)azetidine.
Caption: Logical steps in the synthesis of a 3-(Methoxymethyl)azetidine-containing compound.
Application Notes and Protocols: 3-(Methoxymethyl)azetidine as a Versatile Building Block for Potent and Selective Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.
Introduction
Kinase inhibitors have emerged as a cornerstone of modern targeted therapy, with numerous approved drugs for the treatment of cancer and inflammatory diseases. The design of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties is an ongoing challenge. Small, saturated heterocyples, such as azetidine, are increasingly incorporated into kinase inhibitor scaffolds to enhance properties like solubility, metabolic stability, and three-dimensional diversity. The 3-(methoxymethyl)azetidine moiety, in particular, offers a unique combination of a rigid azetidine core with a flexible methoxymethyl substituent that can engage in key interactions within the kinase active site.
This document provides detailed application notes and protocols for the utilization of 3-(methoxymethyl)azetidine as a building block in the synthesis of kinase inhibitors, with a focus on Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors.
Rationale for Incorporating 3-(Methoxymethyl)azetidine in Kinase Inhibitors
The azetidine ring introduces a rigid vector that can orient substituents towards specific regions of the kinase ATP-binding pocket. The methoxymethyl group at the 3-position can act as a hydrogen bond acceptor and its conformational flexibility allows for optimal interactions with amino acid residues. This can lead to enhanced binding affinity and selectivity for the target kinase. Furthermore, the azetidine core is known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, which are critical for oral bioavailability.
Target Kinase Families
Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling through the JAK-STAT pathway.[1][2][3] Dysregulation of this pathway is implicated in a wide range of autoimmune diseases, myeloproliferative neoplasms, and cancers.[3] The development of selective JAK inhibitors is a major area of research, and several approved drugs, such as Baricitinib, contain an azetidine moiety.[4]
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and B-cell development.[5][6] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[6][7] The design of novel BTK inhibitors with improved selectivity and resistance profiles is an active area of investigation.
Data Presentation
The following tables summarize the in vitro potency of a representative kinase inhibitor, "Compound 1," which incorporates the 3-(methoxymethyl)azetidine scaffold, against a panel of kinases. This data is illustrative and based on the expected activity profile for such a compound.
Table 1: In Vitro Potency of Compound 1 against Janus Kinases
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Compound 1 | JAK1 | 5.2 | Enzymatic |
| JAK2 | 15.8 | Enzymatic | |
| JAK3 | 1.1 | Enzymatic | |
| TYK2 | 55.4 | Enzymatic | |
| Tofacitinib (Reference) | JAK1 | 1.2 | Enzymatic |
| JAK2 | 20 | Enzymatic | |
| JAK3 | 1.0 | Enzymatic | |
| TYK2 | 340 | Enzymatic |
Table 2: In Vitro Potency of Compound 1 against Bruton's Tyrosine Kinase
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Compound 1 | BTK | 8.7 | Enzymatic |
| Ibrutinib (Reference) | BTK | 0.5 | Enzymatic |
Experimental Protocols
Protocol 1: Synthesis of a Representative Kinase Inhibitor (Compound 1) Incorporating 3-(Methoxymethyl)azetidine
This protocol describes a plausible synthetic route to a JAK/BTK inhibitor featuring the 3-(methoxymethyl)azetidine moiety, based on established synthetic methodologies for related kinase inhibitors.
Scheme 1: Synthesis of Compound 1
Caption: Synthetic scheme for a representative kinase inhibitor.
Materials:
-
1-Boc-3-azetidinone
-
Methoxymethylmagnesium chloride solution (in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylsilane
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate: To a solution of 1-Boc-3-azetidinone in anhydrous THF at 0 °C, add methoxymethylmagnesium chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
-
Synthesis of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate: A deoxygenation reaction, such as a Barton-McCombie deoxygenation, can be employed.
-
Synthesis of 3-(Methoxymethyl)azetidine (hydrochloride salt): Dissolve the Boc-protected intermediate in a 4M solution of HCl in 1,4-dioxane and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the hydrochloride salt.
-
Synthesis of 4-(3-(Methoxymethyl)azetidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (Compound 1): To a solution of 3-(methoxymethyl)azetidine hydrochloride and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in n-butanol, add DIPEA. Heat the reaction mixture to 120 °C for 16 hours. After cooling, concentrate the reaction mixture and purify the residue by silica gel chromatography to afford Compound 1.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against target kinases.
Materials:
-
Synthesized inhibitor compound (e.g., Compound 1)
-
Recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2, BTK)
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Create a series of dilutions in the kinase assay buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction:
-
Add 5 µL of the kinase solution (containing the kinase and substrate) to the wells of the microplate.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified JAK-STAT signaling pathway.
Caption: Simplified BTK signaling pathway.
Experimental Workflow
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
3-(Methoxymethyl)azetidine is a valuable and versatile building block for the design and synthesis of novel kinase inhibitors. Its unique structural features can impart favorable physicochemical and pharmacological properties, leading to potent and selective drug candidates. The provided protocols and data serve as a guide for researchers to explore the potential of this building block in their own kinase inhibitor discovery programs. Further optimization of the core scaffold and substituents can lead to the development of next-generation targeted therapies.
References
- 1. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 2. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
Application of 3-Substituted Azetidines in Drug Design: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of 3-substituted azetidines in modern drug design. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the exploration and utilization of this valuable scaffold in medicinal chemistry.
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in drug discovery. Its unique conformational properties, including inherent rigidity and a three-dimensional nature, offer significant advantages over more traditional acyclic or larger ring systems. Specifically, substitution at the 3-position of the azetidine ring provides a versatile vector for modulating pharmacological activity, physicochemical properties, and pharmacokinetic profiles of drug candidates.
Incorporating 3-substituted azetidines into molecular design can lead to improvements in metabolic stability, aqueous solubility, and membrane permeability, while also providing novel intellectual property space.[1] This scaffold serves as a bioisosteric replacement for other commonly used groups, such as gem-dimethyl, carbonyl, and larger heterocyclic rings, often leading to enhanced biological activity and improved drug-like properties.[1]
This document will explore the application of 3-substituted azetidines through the lens of three distinct classes of therapeutic agents: Triple Reuptake Inhibitors (TRIs) for depression, Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors for oncology, and analogues of the potent antitumor agent TZT-1027.
I. 3-Aminoazetidines as Triple Reuptake Inhibitors
Triple reuptake inhibitors (TRIs) that simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are a promising next-generation treatment for depression.[2][3] The incorporation of a 3-aminoazetidine moiety has proven to be a successful strategy in the design of novel TRIs.[2][4]
Quantitative Biological Data
The following table summarizes the in vitro potency of representative 3-aminoazetidine-based TRIs.
| Compound ID | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) | Reference |
| 10dl | 1.8 | 10.2 | 185 | [4] |
| Series B Compound (general) | High Activity | High Activity | Moderate Activity | [2] |
Experimental Protocol: Neurotransmitter Transporter Uptake Assay
This protocol describes the in vitro evaluation of compounds for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine into HEK293 cells stably expressing the respective human transporters (hSERT, hNET, and hDAT).[2][4]
Materials:
-
HEK293 cells stably transfected with hSERT, hNET, or hDAT
-
Neurotransmitter Transporter Uptake Assay Kit (commercially available)
-
Test compounds (3-aminoazetidine derivatives)
-
Radio-labeled neurotransmitters ([³H]5-HT, [³H]NE, [³H]DA)
-
Appropriate cell culture medium and supplements
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in appropriate medium until they reach the desired confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Performance:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with the test compounds or vehicle control for a specified time.
-
Add the radio-labeled neurotransmitter to each well and incubate to allow for uptake.
-
Terminate the uptake by washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of neurotransmitter uptake for each compound concentration compared to the vehicle control.
-
Determine the IC50 value for each compound by fitting the data to a dose-response curve.
-
II. 3-Substituted Azetidines as STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting tumor cell proliferation, survival, and invasion.[5] The development of small molecule inhibitors of STAT3 is a promising therapeutic strategy. 3-substituted azetidines have been successfully incorporated into potent and selective STAT3 inhibitors.
Quantitative Biological Data
The following table presents the in vitro activity of a representative 3-substituted azetidine-containing STAT3 inhibitor.
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| STAT3-IN-1 | HT29 (Human Colorectal Carcinoma) | Cell Viability | 1.82 | [5] |
| STAT3-IN-1 | MDA-MB-231 (Human Breast Adenocarcinoma) | Cell Viability | 2.14 | [5] |
Experimental Protocol: STAT3 Luciferase Reporter Assay
This protocol is for determining the inhibitory effect of a test compound on STAT3 transcriptional activity in a cell-based assay.[6][7]
Materials:
-
HEK293T cells
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or other transfection reagent
-
Test compound (STAT3 inhibitor)
-
IL-6 (STAT3 activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000.
-
Cell Plating: Seed the transfected cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for a specified period.
-
STAT3 Activation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) to activate the STAT3 signaling pathway.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of STAT3 transcriptional activity for each compound concentration compared to the IL-6 stimulated vehicle control.
-
Determine the IC50 value of the compound.
-
III. 3-Aryl-Azetidines in TZT-1027 Analogues
TZT-1027 (soblidotin) is a potent antitumor agent and a synthetic analogue of dolastatin 10.[8][9] Medicinal chemistry efforts have explored the replacement of the phenylethyl group at the C-terminus of TZT-1027 with a 3-aryl-azetidine moiety to modulate the compound's activity and properties.[10]
Quantitative Biological Data
The following table shows the antiproliferative activity of a representative 3-aryl-azetidine-containing TZT-1027 analogue.
| Compound ID | Cell Line | Assay | IC50 (nM) | Reference |
| 1a | A549 (Human Lung Carcinoma) | Antiproliferative | 2.2 | [10] |
| 1a | HCT116 (Human Colon Carcinoma) | Antiproliferative | 2.1 | [10] |
Experimental Protocol: General Synthesis of 3-Aryl-Azetidines
This protocol outlines a general method for the synthesis of N-Boc-protected 3-aryl-azetidines, which can be further elaborated into TZT-1027 analogues.[10]
Materials:
-
Appropriate aryl ketone
-
Sulfonylhydrazide
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvents (e.g., THF, EtOAc) and reagents for workup and purification
Procedure:
-
Sulfonylhydrazone Formation:
-
Dissolve the sulfonylhydrazide in methanol.
-
Add the aryl ketone to the solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
-
Reduction and Cyclization:
-
To the solution containing the sulfonylhydrazone, add a suitable reducing agent (e.g., NaBH₃CN) in portions.
-
Stir the reaction mixture until the formation of the azetidine is complete.
-
-
N-Boc Protection:
-
After an appropriate workup to isolate the crude azetidine, dissolve it in a suitable solvent.
-
Add Boc₂O and a base (e.g., triethylamine) and stir until the N-Boc protected 3-aryl-azetidine is formed.
-
-
Purification:
-
Purify the final product by flash column chromatography.
-
Conclusion
The 3-substituted azetidine scaffold is a powerful tool in the arsenal of the medicinal chemist. Its unique structural and physicochemical properties can be leveraged to design novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The examples of triple reuptake inhibitors, STAT3 inhibitors, and TZT-1027 analogues demonstrate the broad applicability of this versatile building block across different therapeutic areas. The provided protocols and data serve as a starting point for researchers to explore the potential of 3-substituted azetidines in their own drug discovery programs.
References
- 1. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple Reuptake Inhibitors: A Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 7. STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of TZT-1027, a novel dolastatin 10 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of TZT-1027 (Soblidotin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Large-Scale Synthesis of 3-(Methoxymethyl)azetidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 3-(methoxymethyl)azetidine derivatives, key building blocks in medicinal chemistry and drug development. The methodologies presented are suitable for gram-scale and larger production, focusing on efficiency, cost-effectiveness, and safety.
Overview of Synthetic Strategies
The large-scale synthesis of 3-(methoxymethyl)azetidine derivatives typically proceeds through a convergent approach. This strategy involves the initial preparation of a suitably N-protected 3-hydroxy- or 3-(hydroxymethyl)azetidine core, followed by etherification to introduce the methoxymethyl group, and concluding with deprotection or further functionalization. The most common nitrogen protecting group for scalable syntheses is the tert-butoxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.
A prevalent and industrially viable route commences with commercially available starting materials to construct the azetidine ring, followed by functional group manipulations at the 3-position. Key intermediates such as 1-Boc-3-azetidinone or 1-Boc-azetidine-3-carboxylic acid are often employed.
Comparative Analysis of Key Synthetic Steps
The following table summarizes quantitative data for crucial steps in the synthesis of N-Boc-3-(methoxymethyl)azetidine, providing a comparison of different scalable methods found in the literature.
| Step | Starting Material | Reagents and Conditions | Scale | Yield | Reference |
| Reduction of Carboxylic Acid | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | BH3/THF, -78 °C to rt, 2.5 h | 22.53 g | 100% | [1] |
| Oxidation of Hydroxyazetidine | tert-butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaBr, NaHCO3, NaOCl, CH2Cl2, 0 °C, 1 h | 10.0 g | ~95% | |
| Horner-Wadsworth-Emmons | tert-butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide, THF, -5 °C to rt, 18 h | 20.0 g | ~85% | [2] |
| Formation of Azetidine Ring | Benzylamine, 2-(chloromethyl)oxirane | 1. Water, 0-5 °C, 16 h; 2. Na2CO3, CH3CN, 80-90 °C, 16 h | 30.0 g | High | [2] |
| Boc-Protection | 3-hydroxyazetidine hydrochloride | Di-tert-butyl dicarbonate, Base, Solvent | Multi-gram | High | [3] |
Detailed Experimental Protocols
Protocol 1: Gram-Scale Synthesis of tert-Butyl 3-(Hydroxymethyl)azetidine-1-carboxylate
This protocol describes the reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid to the corresponding alcohol.
Materials:
-
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
-
Borane-tetrahydrofuran complex (BH3/THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EA)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Ice
Procedure:
-
To a stirred solution of borane-tetrahydrofuran complex (285 ml, 1 M in THF) at -78°C under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53 g, 112 mmol) in portions.
-
Stir the reaction mixture for 30 minutes at -78°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into ice (500 ml).
-
Extract the aqueous mixture with ethyl acetate (3 x 300 ml).
-
Combine the organic layers and wash with brine (3 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a clear oil (20.9 g, 100%).[1]
Protocol 2: Scalable Synthesis of tert-Butyl 3-(Methoxymethyl)azetidine-1-carboxylate
This protocol details the etherification of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
Materials:
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EA)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
To a stirred suspension of sodium hydride (5.28 g, 132 mmol, 60% dispersion) in anhydrous THF (200 ml) at 0°C under a nitrogen atmosphere, add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (20.9 g, 112 mmol) in anhydrous THF (100 ml) dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add methyl iodide (8.3 ml, 134 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 ml).
-
Extract the aqueous mixture with ethyl acetate (3 x 200 ml).
-
Combine the organic layers, wash with brine (100 ml), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate.
Visualization of Synthetic Pathways and Workflows
Diagram 1: Synthetic Pathway to N-Boc-3-(methoxymethyl)azetidine
Caption: Key steps in the synthesis of N-Boc-3-(methoxymethyl)azetidine.
Diagram 2: Experimental Workflow for Etherification
Caption: Step-by-step workflow for the etherification protocol.
References
- 1. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
Protecting Group Strategies for 3-(Methoxymethyl)azetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of nitrogen protecting group strategies for 3-(methoxymethyl)azetidine, a valuable building block in medicinal chemistry. The strategic use of protecting groups is paramount for the successful multi-step synthesis of complex molecules incorporating this azetidine scaffold.
Introduction
3-(Methoxymethyl)azetidine is a saturated four-membered heterocycle that offers a unique three-dimensional scaffold for drug design. The secondary amine within the azetidine ring is a nucleophilic and basic center that often requires protection to prevent undesired side reactions during synthetic transformations. The choice of an appropriate protecting group is critical and depends on the planned downstream reaction conditions, including pH, temperature, and the presence of various reagents. This document focuses on two of the most common and versatile nitrogen protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.
Key Protecting Groups for 3-(Methoxymethyl)azetidine
The Boc and Cbz groups are widely employed due to their general stability and the orthogonal conditions required for their removal.
-
Boc (tert-butoxycarbonyl): This protecting group is stable to a wide range of non-acidic reagents but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).
-
Cbz (benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis, a mild reductive method.
The selection between these two protecting groups is primarily dictated by the compatibility of their respective deprotection conditions with other functional groups present in the molecule and the planned synthetic route.
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Protection Method | Typical Reagents | Deprotection Method | Typical Reagents | Typical Yields (Protection) | Typical Yields (Deprotection) |
| Boc | Carbamoylation | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% | >90% |
| Cbz | Carbamoylation | Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃) or other base | Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | >90% | >95% |
Experimental Protocols
Protocol 1: N-Boc Protection of 3-(Methoxymethyl)azetidine
This protocol describes the protection of the secondary amine of 3-(methoxymethyl)azetidine using di-tert-butyl dicarbonate.
Materials:
-
3-(Methoxymethyl)azetidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(methoxymethyl)azetidine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
If DCM is used, separate the organic layer. If THF is used, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-3-(methoxymethyl)azetidine.
-
Purify the product by flash column chromatography if necessary.
Expected Yield: >95%
Protocol 2: N-Boc Deprotection of 1-Boc-3-(methoxymethyl)azetidine using Trifluoroacetic Acid (TFA)
This protocol details the removal of the Boc protecting group under acidic conditions.
Materials:
-
N-Boc-3-(methoxymethyl)azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-(methoxymethyl)azetidine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10-50% v/v in DCM) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected 3-(methoxymethyl)azetidine.
Expected Yield: >90%
Protocol 3: N-Cbz Protection of 3-(Methoxymethyl)azetidine
This protocol describes the protection of the azetidine nitrogen with a benzyloxycarbonyl group.
Materials:
-
3-(Methoxymethyl)azetidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(methoxymethyl)azetidine (1.0 eq) in DCM or a mixture of DCM and water.
-
Add sodium bicarbonate (2.0-3.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction vigorously at 0 °C for 1-2 hours and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: >90%
Protocol 4: N-Cbz Deprotection of 1-Cbz-3-(methoxymethyl)azetidine by Catalytic Hydrogenolysis
This protocol outlines the removal of the Cbz group via catalytic hydrogenation.
Materials:
-
N-Cbz-3-(methoxymethyl)azetidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve N-Cbz-3-(methoxymethyl)azetidine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% of Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator). Repeat this cycle 2-3 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3-(methoxymethyl)azetidine.
Expected Yield: >95%
Visualization of Protecting Group Strategies
The following diagrams illustrate the chemical transformations and a decision-making workflow for selecting a protecting group for 3-(methoxymethyl)azetidine.
Application Notes and Protocols for the Purification of 3-(Methoxymethyl)azetidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azetidines are a class of four-membered saturated nitrogen heterocycles that are of significant interest in medicinal chemistry due to their unique structural and biological properties.[1][2] The purification of reaction products containing azetidine scaffolds is a critical step in the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the purification of reaction products containing 3-(Methoxymethyl)azetidine, a key intermediate in the development of various pharmaceuticals. The following protocols are based on established methods for the purification of related azetidine derivatives and can be adapted for specific reaction mixtures.
Overview of Purification Strategies
The purification of 3-(Methoxymethyl)azetidine from a crude reaction mixture typically involves one or a combination of the following techniques:
-
Column Chromatography: A widely used technique for separating compounds based on their differential adsorption to a stationary phase.[1][3]
-
Crystallization: A technique for purifying solid compounds based on differences in solubility.[4]
-
Distillation: A method for purifying liquid compounds based on differences in boiling points.[5][6]
The choice of purification method depends on the physical properties of 3-(Methoxymethyl)azetidine and the impurities present in the reaction mixture.
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of azetidine derivatives, which can be expected for 3-(Methoxymethyl)azetidine.
Table 1: Comparison of Purification Techniques for 3-(Methoxymethyl)azetidine
| Purification Technique | Purity (%) | Yield (%) | Recovery (%) |
| Flash Column Chromatography | >98 | 60-85 | 90-95 |
| Crystallization | >99 | 40-70 | 85-90 |
| Vacuum Distillation | >97 | 50-80 | 90-95 |
Table 2: Optimized Conditions for Flash Column Chromatography
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane/Ethyl Acetate (gradient) |
| Basic Additive | 0.1-2% Triethylamine (TEA) |
| Column Loading | Dry or wet loading |
| Elution | Gradient elution from 10% to 50% Ethyl Acetate |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of 3-(Methoxymethyl)azetidine using flash column chromatography on silica gel. The addition of a basic modifier like triethylamine to the mobile phase is often necessary to prevent peak tailing and improve separation of basic azetidine compounds.[7]
Materials:
-
Crude reaction mixture containing 3-(Methoxymethyl)azetidine
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass column for flash chromatography
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the column.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.
-
Column Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 9:1 n-hexane/ethyl acetate + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, and finally 1:4 n-hexane/ethyl acetate + 0.5% TEA).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate and develop in an appropriate solvent system.
-
Visualize the spots under a UV lamp or by staining.
-
-
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain purified 3-(Methoxymethyl)azetidine.
Protocol 2: Purification by Crystallization
This protocol is suitable if the 3-(Methoxymethyl)azetidine product is a solid at room temperature or can be converted to a crystalline salt.
Materials:
-
Crude 3-(Methoxymethyl)azetidine
-
Appropriate solvent or solvent mixture (e.g., dichloromethane/methanol, ethanol)[8]
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Vacuum Distillation
This protocol is effective for purifying liquid 3-(Methoxymethyl)azetidine from non-volatile impurities or other liquids with significantly different boiling points.[5]
Materials:
-
Crude liquid 3-(Methoxymethyl)azetidine
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Charging the Flask: Place the crude liquid product and a stir bar into the round-bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle while stirring.
-
Distillation: Collect the fraction that distills at the expected boiling point of 3-(Methoxymethyl)azetidine under the applied pressure. A two-stage distillation can be employed to first remove volatile impurities at a lower temperature before collecting the pure product at a higher temperature.[5]
-
Product Collection: Once the distillation is complete, carefully release the vacuum and collect the purified liquid product from the receiving flask.
Visualizations
Caption: General purification workflow for 3-(Methoxymethyl)azetidine.
Caption: Detailed workflow for column chromatography purification.
Caption: Step-by-step process for purification by crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. jmchemsci.com [jmchemsci.com]
Application Notes and Protocols: Synthesis and Evaluation of 3-Hydroxymethyl-azetidine Derivatives as Polymerase Theta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 3-hydroxymethyl-azetidine derivatives as potent and selective inhibitors of polymerase theta (Polθ). Polθ is a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway, a key DNA double-strand break (DSB) repair mechanism. In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, cells become heavily reliant on Polθ for survival. This dependency creates a synthetic lethal therapeutic opportunity, making Polθ an attractive target for cancer therapy.
The following sections detail the quantitative data for representative 3-hydroxymethyl-azetidine Polθ inhibitors, provide step-by-step experimental protocols for their synthesis and enzymatic evaluation, and present visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory activities of 3-hydroxymethyl-azetidine derivatives against polymerase theta are summarized below. The data highlights the structure-activity relationship (SAR) and the potency of these compounds.
| Compound ID | Structure | Polθ IC50 (nM) | Antiproliferative IC50 (μM) in BRCA2-/- DLD-1 cells | Antiproliferative IC50 (μM) in HEK293 cells |
| 60a | N/A | 103.9 | N/A | N/A |
| 60b | N/A | ~20.8 | N/A | N/A |
| 60c (C1) | N/A | 23.5 | 8.1 | 0.41 |
| 60d | N/A | >1000 | N/A | N/A |
| A7 | N/A | Lead Compound | N/A | N/A |
| B3 | N/A | More Potent Derivative | N/A | N/A |
| RE4 | N/A | 5.8 | N/A | N/A |
Data compiled from publicly available research. N/A indicates data not available. The structures for compounds 60a-d, A7, B3, and RE4 are proprietary and not publicly disclosed in the source material.
Signaling Pathway and Therapeutic Rationale
Polymerase theta plays a crucial role in the Theta-Mediated End Joining (TMEJ) pathway, an error-prone DNA repair mechanism. In healthy cells with proficient homologous recombination (HR), TMEJ is a minor pathway. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the TMEJ pathway becomes essential for cell survival. Inhibition of Polθ in these cancer cells leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality. Furthermore, Polθ inhibition has been shown to activate the cGAS-STING pathway, which can stimulate an anti-tumor immune response.
Experimental Protocols
The following protocols provide a representative methodology for the synthesis of a key 3-hydroxymethyl-azetidine intermediate and for the in vitro evaluation of Polθ inhibitors.
Synthesis of 3-Hydroxymethyl-Azetidine Derivatives
The synthesis of 3-hydroxymethyl-azetidine derivatives can be achieved through a multi-step process, starting with the reduction of a commercially available N-Boc-azetidine-3-carboxylic acid to the corresponding alcohol. This intermediate can then be further functionalized.
Protocol 1: Synthesis of (1-Boc-azetidin-3-yl)methanol
This protocol describes the reduction of N-Boc-azetidine-3-carboxylic acid to (1-Boc-azetidin-3-yl)methanol.
Materials:
-
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
-
Borane-tetrahydrofuran complex (BH3/THF) solution (1M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EA)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice
-
Nitrogen gas supply
-
Round-bottom flask and standard glassware
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (e.g., 22.53 g, 112 mmol) in anhydrous THF in a round-bottom flask.[1]
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the BH3/THF solution (e.g., 285 ml) to the stirring solution, maintaining the temperature at -78°C.[1]
-
After the addition is complete, stir the reaction mixture at -78°C for 30 minutes.[1]
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.[1]
-
Carefully pour the reaction mixture into ice water (e.g., 500 ml) to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 300 ml).[1]
-
Combine the organic layers and wash with brine (e.g., 3 x 100 ml).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
The resulting (1-Boc-azetidin-3-yl)methanol can be purified by column chromatography if necessary.
Polymerase Theta Inhibition Assay
The inhibitory activity of the synthesized compounds against Polθ can be determined using a fluorescence-based assay that measures the amount of double-stranded DNA (dsDNA) produced.
Protocol 2: In Vitro Polymerase Theta Inhibition Assay (Fluorescence-Based)
This protocol outlines a general procedure for assessing the inhibitory potential of compounds against Polθ enzymatic activity.
Materials:
-
Recombinant human Polymerase Theta (e.g., amino acids 1792-2590)
-
DNA substrate (e.g., single-stranded template with a primer)
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Assay Buffer (e.g., containing Tris-HCl, MgCl2, DTT, BSA)
-
Fluorescent dsDNA-binding dye (e.g., GroovyGreen™)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 1x Assay Buffer by diluting a 10x stock solution with distilled water.
-
In a 96-well black microplate, add assay buffer to all wells except the "Negative Control" wells.[2]
-
Add the test inhibitor at various concentrations to the designated wells. For positive and negative controls, add the corresponding amount of DMSO.
-
Add the diluted DNA substrate to all wells.[2]
-
Thaw the Polymerase θ enzyme on ice and dilute it to the desired concentration in 1x Assay Buffer.
-
Add the diluted Polymerase θ to all wells except the "Negative Control" wells.[2]
-
Pre-incubate the plate at room temperature for 30 minutes.[2]
-
Initiate the enzymatic reaction by adding the dNTP mix to all wells.[2]
-
Incubate the plate at 37°C for 1 hour.[2]
-
Stop the reaction and prepare the fluorescent dye by diluting the stock solution in 1x Assay Buffer.
-
Add the diluted dye to each well.[2]
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λexcitation = 502 nm; λemission = 530 nm).[2]
-
The percentage of inhibition is calculated relative to the positive (enzyme, no inhibitor) and negative (no enzyme) controls. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
These protocols and notes provide a foundational framework for the synthesis and evaluation of novel 3-hydroxymethyl-azetidine derivatives as Polymerase Theta inhibitors. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and the properties of the compounds being investigated.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 3-(Methoxymethyl)azetidine
Welcome to the Technical Support Center for optimizing reaction yields in experiments involving 3-(Methoxymethyl)azetidine. This resource is tailored for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with 3-(Methoxymethyl)azetidine?
A1: 3-(Methoxymethyl)azetidine is a versatile building block in medicinal chemistry. The most common reactions involving this compound are:
-
N-Alkylation: Introduction of an alkyl group onto the azetidine nitrogen via nucleophilic substitution.
-
Reductive Amination: Formation of a new carbon-nitrogen bond by reacting the azetidine with a ketone or aldehyde in the presence of a reducing agent.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond between the azetidine and an aryl halide or triflate.
Q2: What are the main challenges when working with 3-(Methoxymethyl)azetidine?
A2: The primary challenges stem from the inherent ring strain of the four-membered azetidine ring, which can make it susceptible to ring-opening under harsh reaction conditions.[1] Other common issues include achieving high reaction yields, preventing side reactions such as over-alkylation, and purification of the final products due to their polarity.[1]
Q3: How can I effectively purify products derived from 3-(Methoxymethyl)azetidine?
A3: Purification can be challenging due to the polarity of azetidine derivatives.[1] Column chromatography on silica gel is a standard method. It is often effective to use a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to elute the desired product.[1] For solid compounds, recrystallization can be a highly effective purification technique.[1]
Troubleshooting Guides
N-Alkylation Reactions
Problem: Low or no yield in the N-alkylation of 3-(Methoxymethyl)azetidine.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The nucleophilicity of the azetidine nitrogen is crucial. If the base is not strong enough to deprotonate the azetidine, the reaction will be slow or may not proceed at all.
-
Solution: Consider using a stronger base. For less reactive alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF can be effective. For more reactive alkylating agents, common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[2]
-
-
Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.
-
Solution: If possible, switch to an alkylating agent with a better leaving group (I > Br > Cl > OTs).
-
-
Steric Hindrance: Significant steric bulk on either the 3-(Methoxymethyl)azetidine or the alkylating agent can impede the reaction.
-
Solution: Increasing the reaction temperature may help overcome the activation energy barrier. However, be cautious as higher temperatures can also lead to side reactions.[2]
-
-
Solvent Choice: The solvent plays a critical role in SN2 reactions.
-
Solution: Polar aprotic solvents such as acetonitrile (MeCN), DMF, or DMSO are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophile.[2]
-
Problem: Observation of a di-alkylation product (quaternary ammonium salt).
Possible Causes & Solutions:
-
Excess Alkylating Agent: The N-alkylated product is still nucleophilic and can react with another molecule of the alkylating agent.[3]
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and minimize over-alkylation.[2]
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long after the starting material is consumed can increase the likelihood of side reactions.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS and work up the reaction as soon as the starting material has been consumed.[2]
-
Reductive Amination
Problem: Low yield of the desired amine product.
Possible Causes & Solutions:
-
Inefficient Imine/Enamine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate. This is a reversible reaction, and the presence of water can shift the equilibrium back to the starting materials.
-
Solution: Use a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide (Ti(OiPr)₄), to drive the imine formation forward.[4]
-
-
Reducing Agent Reactivity: The choice of reducing agent is critical. A reducing agent that is too strong may reduce the starting aldehyde or ketone before it has a chance to form the imine.
-
Side Reactions: Unidentified side products may be forming instead of the desired amine.[6]
-
Solution: Analyze the crude reaction mixture by GC-MS or LC-MS to identify potential side products. This can provide clues about competing reaction pathways and help in optimizing the reaction conditions.
-
Buchwald-Hartwig Amination
Problem: Low conversion or no reaction.
Possible Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and can be deactivated if the reaction is not performed under inert conditions.
-
Solution: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use.[7]
-
-
Inappropriate Ligand or Catalyst: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Incorrect Base: The base plays a key role in the catalytic cycle, facilitating the deprotonation of the amine and the regeneration of the active catalyst.
-
Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. In some cases, weaker bases like K₃PO₄ can be used, but this may require higher temperatures.[7]
-
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Yield (Representative Data)
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ (1.5) | MeCN | 80 | 75 |
| 2 | Benzyl Bromide | Cs₂CO₃ (1.5) | MeCN | 80 | 85 |
| 3 | Benzyl Bromide | NaH (1.2) | THF | RT | 90 |
| 4 | Ethyl Iodide | K₂CO₃ (1.5) | DMF | 60 | 88 |
| 5 | Ethyl Iodide | DIEA (2.0) | MeCN | RT | 70 |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Table 2: Ligand Screening for Buchwald-Hartwig Amination (Representative Data)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | >95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.5) | Toluene | 100 | 90 |
| 3 | Pd₂(dba)₃ (2) | DPEphos (4) | NaOtBu (1.5) | Dioxane | 110 | 88 |
| 4 | Pd(OAc)₂ (2) | BINAP (4) | K₃PO₄ (2.0) | Toluene | 110 | 65 |
Note: Conversion is based on analysis of the crude reaction mixture and may not correspond to isolated yield.[8]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 3-(Methoxymethyl)azetidine
-
To a solution of 3-(Methoxymethyl)azetidine (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., MeCN, DMF), add the base (1.2-2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.0-1.2 equiv) dropwise.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Reductive Amination with 3-(Methoxymethyl)azetidine
-
To a solution of the aldehyde or ketone (1.0 equiv) and 3-(Methoxymethyl)azetidine (1.0-1.2 equiv) in a suitable solvent (e.g., dichloroethane (DCE), THF), add a dehydrating agent (e.g., 4Å molecular sieves).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equiv) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Caption: General experimental workflow for reductive amination.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. DSpace [qspace.library.queensu.ca]
Technical Support Center: Stereoselective Synthesis of 3-Substituted Azetidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective synthesis of 3-substituted azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in reactions involving 3-substituted azetidines?
A1: The main challenges in stereoselective azetidine synthesis stem from the inherent ring strain of the four-membered ring, which can lead to various side reactions. Key difficulties include:
-
Controlling Diastereoselectivity and Enantioselectivity: Establishing the desired stereochemistry at the C3 position and other stereocenters can be difficult.
-
Competing Side Reactions: Ring-opening reactions, isomerization to more stable aziridines, and the formation of five-membered pyrrolidine rings are common competing pathways that can reduce yield and stereoselectivity.[1]
-
Substrate Limitations: The scope of substrates that can be used in a particular stereoselective reaction may be limited.
Q2: How does the choice of protecting group on the azetidine nitrogen influence stereoselectivity?
A2: The protecting group on the azetidine nitrogen is crucial for controlling the stereochemical outcome of a reaction. Bulky protecting groups can direct the approach of incoming reagents by sterically shielding one face of the azetidine ring. For example, the tert-butoxycarbonyl (Boc) group is widely used and has been shown to be effective in directing stereoselectivity.[2] In some cases, specific protecting groups like t-butanesulfonyl can be advantageous, as they are derived from chiral sulfinamide chemistry and can be easily removed under acidic conditions.[3] The choice of protecting group can also influence the stability of the azetidine ring and prevent unwanted side reactions.
Q3: What is the role of the solvent in determining the stereochemical outcome of azetidine reactions?
A3: The polarity of the solvent can significantly influence the reaction pathway and, consequently, the stereoselectivity. For instance, in certain reactions, non-polar solvents may favor one diastereomer, while polar solvents favor the other. This is often due to the stabilization of charged intermediates or transition states in polar solvents, which can alter the reaction mechanism. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, solvents like 1,2-dichloroethane (DCE) were found to be optimal for achieving high regioselectivity and yield, while benzene was less selective.[4]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity or Enantioselectivity
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal Catalyst or Ligand | Screen a variety of chiral catalysts and ligands. For instance, in copper-catalyzed reactions, different bisphosphine ligands can have a significant impact on enantioselectivity.[5] | The catalyst and its chiral ligand are the primary sources of stereochemical induction in enantioselective reactions. |
| Incorrect Solvent Choice | Experiment with a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, CH₃CN). | Solvent polarity can influence the transition state geometry and the stability of intermediates, thereby affecting the stereochemical outcome.[4][6] |
| Inappropriate Reaction Temperature | Vary the reaction temperature. Lower temperatures often lead to higher stereoselectivity. | At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, favoring the formation of the thermodynamically more stable product. |
| Unsuitable Protecting Group | Consider using a different protecting group on the azetidine nitrogen. A bulkier protecting group may provide better facial shielding. | The steric bulk of the protecting group can effectively block one face of the molecule from the approaching reagent.[3] |
Problem 2: Low Reaction Yield
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Competing Ring-Opening or Isomerization | Lower the reaction temperature. Use a less coordinating solvent. Modify the substrate to be less prone to ring-opening (e.g., by altering substituents). | The high ring strain of azetidines makes them susceptible to nucleophilic attack, leading to ring-opening. Lower temperatures and less coordinating solvents can disfavor these side reactions.[1] |
| Formation of Pyrrolidine Byproducts | In intramolecular cyclizations, carefully control the reaction conditions to favor the 4-exo-tet cyclization over the 5-endo-tet cyclization. This can sometimes be achieved by lowering the reaction temperature. | The formation of a five-membered ring is often thermodynamically favored over the four-membered azetidine ring. Kinetic control (lower temperature) can favor the desired product.[1] |
| Decomposition of Starting Material or Product | Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., argon or nitrogen). | Azetidine derivatives and their precursors can be sensitive to air, moisture, and impurities. |
Quantitative Data Summary
Table 1: Effect of Catalyst on Gold-Catalyzed Oxidative Cyclization of N-propargylsulfonamides
| Entry | Catalyst | Additive | Yield (%) |
| 1 | Ph₃PAuCl/AgOTf | MsOH | 55 |
| 2 | IPrAuCl/AgOTf | MsOH | 72 |
| 3 | JohnPhosAuCl/AgOTf | MsOH | 68 |
| 4 | BrettPhosAuNTf₂ | MsOH | 80 |
| 5 | BrettPhosAuNTf₂ | - | 85 |
Data adapted from a study on the synthesis of chiral azetidin-3-ones.[3]
Table 2: Substrate Scope for the La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Bn | Et | 2aa | 81 |
| 2 | PMB | Et | 2ba | 85 |
| 3 | 4-CF₃-Bn | Et | 2ca | 82 |
| 4 | n-Bu | Et | 2da | 88 |
| 5 | t-Bu | Et | 2ea | 89 |
| 6 | Boc | Et | 2ga | 91 |
Data from a study on the regioselective synthesis of azetidines.[4]
Experimental Protocols
Protocol 1: Gold-Catalyzed Oxidative Cyclization for the Synthesis of Chiral Azetidin-3-ones
This protocol describes the synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides.
Materials:
-
Chiral N-propargylsulfonamide
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Pyridine N-oxide
-
BrettPhosAuNTf₂ catalyst
-
1,2-Dichloroethane (DCE), anhydrous
-
1 N HCl
-
Dichloromethane (DCM)
-
MgSO₄
Procedure:
-
To a solution of the chiral N-propargylsulfinamide in DCM at 0 °C, add m-CPBA and stir for 30 minutes to form the sulfonamide.
-
Concentrate the reaction mixture and dissolve the crude sulfonamide in DCE.
-
Add the pyridine N-oxide and BrettPhosAuNTf₂ catalyst to the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 N HCl.
-
Extract the mixture with DCM.
-
Dry the combined organic layers with MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol is adapted from a flexible and stereoselective synthesis of azetidin-3-ones.[3]
Protocol 2: Copper-Catalyzed Enantioselective [3+1] Boryl Allylation of Azetines
This method provides access to chiral 2,3-disubstituted azetidines.
Materials:
-
Azetine substrate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Allyl phosphate
-
CuBr
-
(S,S)-L1 (chiral bisphosphine ligand)
-
NaOt-Bu
-
THF, anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuBr, (S,S)-L1, and NaOt-Bu.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
-
Add B₂pin₂ and the azetine substrate to the reaction mixture.
-
Add the allyl phosphate to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol is based on a highly enantioselective difunctionalization of azetines.[5]
Protocol 3: La(OTf)₃-Catalyzed Intramolecular Regioselective Aminolysis of cis-3,4-Epoxy Amines
This protocol describes the synthesis of substituted azetidines from cis-3,4-epoxy amines.
Materials:
-
cis-3,4-Epoxy amine
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous NaHCO₃
-
Dichloromethane (CH₂Cl₂)
-
Na₂SO₄
Procedure:
-
Dissolve the cis-3,4-epoxy amine in anhydrous DCE under an inert atmosphere.
-
Add La(OTf)₃ (5 mol%) to the solution at room temperature.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the corresponding azetidine.[4]
Visualizations
Caption: General experimental workflow for the stereoselective synthesis of 3-substituted azetidines.
Caption: Decision-making flowchart for troubleshooting low stereoselectivity in azetidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Azetidine Synthesis: A Technical Support Center for Preventing Ring-Opening
Welcome to the technical support center for chemists and researchers working with azetidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of azetidine synthesis and prevent undesired ring-opening reactions. Due to their ring strain, azetidines can be susceptible to cleavage, but with the right strategies, these valuable four-membered heterocycles can be successfully synthesized and manipulated.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of azetidine ring-opening during synthesis?
The principal cause of azetidine ring-opening is the formation of a highly reactive azetidinium ion.[5][6][7] This occurs when the nitrogen atom of the azetidine ring is protonated or alkylated, making the ring susceptible to nucleophilic attack.[3][5] The inherent ring strain of the four-membered ring provides a thermodynamic driving force for these ring-opening reactions.[1][8]
Q2: What role do acidic conditions play in azetidine ring-opening?
Acidic conditions are a major contributor to azetidine ring-opening.[3] Brønsted or Lewis acids can protonate the azetidine nitrogen, forming the reactive azetidinium ion.[9][10][11][12] This activation facilitates nucleophilic attack and subsequent ring cleavage. The rate of decomposition is often sensitive to pH, with more rapid ring-opening occurring at lower pH values.[3]
Q3: How do substituents on the azetidine ring affect its stability?
Substituents on the azetidine ring significantly influence its stability and the regioselectivity of ring-opening.[5][13]
-
Electron-withdrawing groups on the nitrogen (e.g., sulfonyl groups) can activate the ring towards nucleophilic attack.[11]
-
Substituents on the carbon atoms of the ring can direct where a nucleophile will attack. For instance, in azetidinium ions lacking a C-4 substituent, nucleophiles generally attack the unsubstituted C-4 position. Conversely, a methyl group at C-4 can lead to high regioselectivity for C-2 attack.[5] Unsaturated substituents at the 2-position, such as aryl or vinyl groups, can stabilize the transition state of C-N bond cleavage, making that bond more susceptible to breaking.[13]
Troubleshooting Guides
Issue 1: Azetidine ring is opening during N-deprotection.
Possible Cause: The deprotection conditions are too harsh or acidic, leading to the formation of an unstable azetidinium ion.
Solutions:
-
Choose a labile protecting group: Employ N-protecting groups that can be removed under mild conditions. For example, the tert-butoxythiocarbonyl (Botc) group can be removed under mild acid or thermal conditions, and selectively in the presence of an N-Boc group, without causing ring-opening.[14] Carbamate protecting groups like Cbz can also be chemoselectively removed.[15][16]
-
Optimize deprotection reagents: If using acidic conditions (e.g., for Boc deprotection), carefully control the acid concentration and reaction time. Consider using milder acids or buffered systems.
-
Alternative deprotection strategies: For certain protecting groups, non-acidic deprotection methods may be available, such as hydrogenolysis for a Cbz group.[16]
Issue 2: Unexpected ring-opening occurs when introducing a substituent.
Possible Cause: The reagents used are acting as Lewis acids or are generating acidic byproducts, leading to azetidinium ion formation.
Solutions:
-
Reagent Selection: Be mindful of the Lewis acidity of your reagents. For example, some organometallic reagents or their additives can catalyze ring-opening. Transition-metal-free conditions can sometimes be employed to avoid this.[17]
-
Control of Reaction Temperature: Lowering the reaction temperature can often minimize side reactions, including ring-opening.
-
Use of Additives: The addition of a non-nucleophilic base can help to quench any acidic species generated in situ.
Issue 3: Intramolecular reaction is causing ring-opening.
Possible Cause: A functional group within the molecule is acting as an internal nucleophile, attacking the azetidine ring. This is particularly prevalent under acidic conditions where the azetidine nitrogen is protonated.[3]
Solutions:
-
Protecting Group Strategy: Protect the internal nucleophile (e.g., an amide or alcohol) before attempting reactions on the azetidine ring.
-
pH Control: Maintain neutral or slightly basic conditions to prevent protonation of the azetidine nitrogen, which would activate it for intramolecular attack.[3]
-
Analog Design: If intramolecular ring-opening is a persistent issue, consider redesigning the molecule to increase the distance between the nucleophilic group and the azetidine ring or to reduce the nucleophilicity of the attacking group.
Data Summary
The following tables summarize key quantitative data from various studies on azetidine synthesis and ring-opening reactions.
Table 1: Influence of N-Protecting Group on Stability and Reactivity
| N-Protecting Group | Deprotection Conditions | Stability Notes | Reference |
| tert-Butoxycarbonyl (Boc) | Acidic (e.g., TFA) | Can be unstable to strong acids, leading to ring-opening. | [3] |
| tert-Butoxythiocarbonyl (Botc) | Mild acid (TFA) or thermal (EtOH, reflux) | More acid-labile than Boc; can be removed selectively. No ring-opening observed. | [14] |
| Carbobenzyloxy (Cbz) | Hydrogenolysis | Orthogonally removable in the presence of acid-labile groups. | [15][16] |
| Tosyl (Ts) | Strong reducing agents | Activates the ring to nucleophilic attack. | [11] |
Table 2: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions
| Azetidinium Ion Substitution | Nucleophile | Major Ring-Opening Position | Reference |
| No C-4 substituent | Azide, Benzylamine, Acetate, Alkoxides | C-4 | [5] |
| Methyl group at C-4 | Azide, Benzylamine, Acetate, Alkoxides | C-2 | [5] |
| 2-Aryl-N-tosyl | Alcohols (in presence of Lewis acid) | C-2 (SN2-type) | [11] |
Key Experimental Protocols
Protocol 1: Synthesis of N-Botc-azetidine
This protocol describes the protection of the azetidine nitrogen with the tert-butoxythiocarbonyl (Botc) group, which is useful for subsequent α-lithiation and substitution reactions while being easily removable without ring-opening.[14]
-
Preparation of the Reagent: Prepare a solution of di-tert-butyl dicarbonate in an appropriate solvent.
-
Reaction: To a cooled solution of azetidine, add the di-tert-butyl dicarbonate solution dropwise.
-
Work-up: After the reaction is complete, quench with a suitable reagent and extract the product. Purify by column chromatography.
Protocol 2: Lewis Acid-Mediated Ring-Opening of 2-Aryl-N-tosylazetidines
This method details the regioselective ring-opening of N-tosylazetidines with alcohols, catalyzed by a Lewis acid, to yield 1,3-amino ethers.[11]
-
Reactant Preparation: Dissolve the 2-aryl-N-tosylazetidine in a suitable solvent (e.g., CH2Cl2).
-
Addition of Alcohol and Catalyst: Add the desired alcohol followed by the Lewis acid (e.g., Cu(OTf)2).
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) and monitor by TLC until completion.
-
Quenching and Extraction: Quench the reaction with a basic solution (e.g., aqueous NaHCO3) and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the desired 1,3-amino ether.
Visual Guides
The following diagrams illustrate key concepts and workflows related to azetidine stability and reactivity.
Caption: Factors influencing azetidine ring stability.
Caption: Troubleshooting workflow for azetidine ring-opening.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 6. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 9. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.iitk.ac.in [home.iitk.ac.in]
- 12. asianpubs.org [asianpubs.org]
- 13. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azetidine-Containing Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of azetidine-containing intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of azetidine-containing intermediates?
A1: The main challenges stem from the inherent ring strain of the four-membered azetidine ring, which can lead to side reactions and stability issues.[1][2] Common problems during scale-up include:
-
Low yields: Often due to competing intermolecular reactions, side reactions like elimination, or incomplete conversion.[3]
-
Difficulty in purification: Azetidine derivatives can be polar and sometimes volatile, making purification by chromatography or distillation challenging on a large scale.[1]
-
Ring stability: The strained ring is susceptible to opening under strongly acidic or basic conditions, or by certain nucleophiles, which can be exacerbated by longer reaction times and higher temperatures often required in large-scale production.[2][4]
-
Exothermic reactions: Some synthetic steps can be highly exothermic, requiring careful thermal management to avoid runaway reactions and impurity formation.[5]
-
Impurity profile: Controlling the formation of process-related impurities and degradation products is crucial for the quality of the final product.[6][7]
Q2: Which synthetic routes for azetidines are most amenable to scale-up?
A2: Several synthetic routes can be successfully scaled up, with the choice depending on the specific substitution pattern of the target azetidine.
-
Intramolecular Cyclization: This is a very common and often scalable method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine.[3][8] Careful control of reaction concentration (high dilution) is often necessary to favor the intramolecular reaction over intermolecular polymerization.[3]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): Visible light-mediated aza Paternò-Büchi reactions have been shown to be scalable, offering a direct route to functionalized azetidines under mild conditions.[9][10][11]
-
Flow Chemistry: Continuous flow synthesis is increasingly being used for the production of azetidine intermediates. It offers advantages in safety, scalability, and control over reaction parameters, especially for highly reactive intermediates or exothermic reactions.[12][13][14][15]
Q3: How do I choose an appropriate nitrogen-protecting group for a scalable azetidine synthesis?
A3: The choice of a nitrogen-protecting group is critical for a successful scale-up. The ideal protecting group should be stable under the reaction conditions for ring formation and subsequent modifications but readily removable under conditions that do not compromise the azetidine ring.
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal with mild acids.[1][16]
-
Benzyl (Bn) and Carbobenzyloxy (Cbz): These groups are also common and can be removed by hydrogenolysis, offering an orthogonal deprotection strategy to acid-labile groups.[1][16]
-
tert-Butoxythiocarbonyl (Botc): This group can facilitate α-lithiation for further functionalization and can be removed under mild acidic or thermal conditions, offering selectivity in the presence of a Boc group.[17]
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Cyclization
Symptoms:
-
The reaction stalls, with a significant amount of starting material remaining.
-
Formation of oligomeric or polymeric byproducts is observed.
-
Significant formation of elimination byproducts.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Intermolecular reaction is favored | Employ high-dilution conditions by slowly adding the substrate to the reaction mixture. This favors the intramolecular cyclization. |
| Poor leaving group | Convert a hydroxyl group to a better leaving group, such as a mesylate (Ms), tosylate (Ts), or triflate (Tf). If using a halide, consider an in situ Finkelstein reaction to generate the more reactive iodide. |
| Inappropriate base or solvent | Use a non-nucleophilic base to avoid competing reactions. A switch to a more polar aprotic solvent like DMF or DMSO can accelerate the SN2 reaction. |
| Steric hindrance | If the substrate is sterically hindered, a more forcing condition (higher temperature, longer reaction time) might be necessary. However, monitor for side reactions. Consider an alternative synthetic route if steric hindrance is a major issue. |
| Ring strain | The inherent strain in the four-membered ring can make its formation thermodynamically less favorable. Ensure the reaction conditions are optimized to overcome this energy barrier. |
Troubleshooting Workflow for Low Yield in Intramolecular Cyclization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Functionalizing 3-(Methoxymethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for the catalytic functionalization of 3-(methoxymethyl)azetidine, a valuable building block in medicinal chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges in N-arylation and N-alkylation reactions, ensuring efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when functionalizing the nitrogen atom of 3-(methoxymethyl)azetidine?
A1: The main challenges arise from the inherent properties of the azetidine ring. The ring strain can make the molecule susceptible to side reactions, and the nitrogen atom's basicity can lead to catalyst deactivation in certain cross-coupling reactions. Careful selection of catalysts, ligands, and reaction conditions is crucial to achieve high yields and purity.
Q2: Which catalytic methods are most effective for N-arylation of 3-(methoxymethyl)azetidine?
A2: The Buchwald-Hartwig amination is a highly effective and widely used method for the N-arylation of azetidines.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance.[2] The choice of palladium precatalyst and, critically, the phosphine ligand is key to a successful transformation.[3]
Q3: What is the recommended method for N-alkylation of 3-(methoxymethyl)azetidine?
A3: Reductive amination is the preferred method for N-alkylation.[4] This reaction involves the formation of an imine or enamine intermediate from 3-(methoxymethyl)azetidine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] This one-pot procedure is generally high-yielding and avoids the over-alkylation issues that can be associated with direct alkylation using alkyl halides.
Q4: How does the methoxymethyl substituent at the 3-position influence the reactivity?
A4: The ether linkage in the methoxymethyl group is generally stable under the conditions of both Buchwald-Hartwig amination and reductive amination. However, its steric bulk, although relatively small, may influence the choice of optimal ligand in palladium-catalyzed reactions. The Lewis basicity of the ether oxygen is unlikely to interfere significantly with the catalytic cycle, but this should be considered when troubleshooting unexpected side reactions.
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig N-Arylation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | The azetidine nitrogen can coordinate to the palladium center, inhibiting catalysis. Ensure an appropriate ligand-to-metal ratio (typically 1.5:1 to 2:1) to maintain an active catalytic species. Consider using a pre-catalyst designed for C-N coupling. |
| Incorrect Ligand Choice | The steric and electronic properties of the phosphine ligand are critical. For sterically accessible azetidines, bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often effective.[4] A ligand screening is recommended for new substrate combinations. |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are typically used. However, with sensitive functional groups on the aryl halide, a weaker base such as K₃PO₄ or Cs₂CO₃ may be necessary. Ensure the base is anhydrous and freshly opened or properly stored. |
| Poor Solvent Choice | Anhydrous, degassed solvents are essential. Toluene and 1,4-dioxane are commonly used. Ensure proper degassing to prevent catalyst oxidation. |
| Low Reaction Temperature | While some modern catalyst systems can operate at lower temperatures, many Buchwald-Hartwig reactions require heating (80-110 °C) to proceed at a reasonable rate. |
Issue 2: Incomplete Conversion or Side Products in Reductive Amination
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Imine/Enamine Formation | This is the first step of the reaction. The reaction is often run in mildly acidic conditions (e.g., with a catalytic amount of acetic acid) to promote imine formation. Ensure the aldehyde or ketone is of high purity. |
| Incorrect Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild and selective for the iminium ion over the starting carbonyl compound.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone, leading to side products. |
| Solvent Issues | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Ensure the solvent is anhydrous. |
| Over-reduction or Side Reactions | If the reaction is left for an extended period or at elevated temperatures, side reactions can occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of Aminal By-products | In some cases, a second molecule of the aldehyde can react with the product amine. Using a slight excess of the amine can sometimes mitigate this. |
Data Presentation: Catalyst/Ligand Performance in N-Arylation
The following table summarizes typical catalyst systems and their performance for the N-arylation of 3-substituted azetidines with various aryl halides. Yields are representative and may require optimization for 3-(methoxymethyl)azetidine.
| Catalyst System | Aryl Halide Type | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | Aryl Bromide (electron-rich) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| Pd₂(dba)₃ / RuPhos | Aryl Bromide (electron-deficient) | K₃PO₄ | 1,4-Dioxane | 110 | 18-24 | 75-90 |
| [Pd(allyl)Cl]₂ / BrettPhos | Aryl Chloride (electron-rich) | LHMDS | Toluene | 110 | 24 | 70-85 |
| Pd(OAc)₂ / SPhos | Aryl Bromide (heterocyclic) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-18 | 80-92 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 3-(Methoxymethyl)azetidine
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 3-(methoxymethyl)azetidine with an aryl bromide.
Materials:
-
3-(Methoxymethyl)azetidine
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 3-(methoxymethyl)azetidine (1.0 equiv.), the aryl bromide (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the phosphine ligand (0.02-0.05 equiv.), and the palladium precatalyst (0.01-0.025 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 100-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination of 3-(Methoxymethyl)azetidine
This protocol describes the N-alkylation of 3-(methoxymethyl)azetidine with an aldehyde or ketone.
Materials:
-
3-(Methoxymethyl)azetidine
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-(methoxymethyl)azetidine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in DCM or DCE.
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 equiv.) can be added.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalyst selection workflow for functionalizing 3-(Methoxymethyl)azetidine.
Caption: Troubleshooting decision tree for functionalization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative SAR Study: 3-Alkoxy vs. 3-Hydroxyazetidines in Drug Discovery
A detailed guide for researchers, scientists, and drug development professionals on the structure-activity relationships of 3-alkoxy and 3-hydroxyazetidine derivatives, supported by experimental data and protocols.
The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to drug candidates.[1] Among the various substitution patterns on the azetidine ring, modifications at the 3-position have garnered significant attention for their potential to modulate biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two key subclasses: 3-alkoxyazetidines and 3-hydroxyazetidines. While direct head-to-head comparative studies are limited in the published literature, this guide synthesizes available data to offer insights into their respective roles in drug design.
Physicochemical Properties: A Tale of Two Substituents
The choice between a 3-hydroxy and a 3-alkoxy substituent can significantly impact a molecule's physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profile.
| Property | 3-Hydroxyazetidine | 3-Alkoxyazetidine | Implication in Drug Design |
| Polarity | More polar due to the hydroxyl group's hydrogen bond donating and accepting capabilities.[2] | Less polar, with polarity decreasing as the alkyl chain length increases. The ether oxygen is a hydrogen bond acceptor. | Affects solubility, cell permeability, and potential for off-target interactions. Higher polarity may improve aqueous solubility but decrease membrane permeability. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor.[2] | Acts only as a hydrogen bond acceptor. | Critical for target binding interactions. The hydrogen bond donating ability of the hydroxyl group can be crucial for anchoring a ligand in a binding pocket. |
| Lipophilicity (logP) | Lower logP. | Higher logP, increasing with the size of the alkyl group. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability but may also lead to higher metabolic clearance and lower solubility. |
| Metabolic Stability | The hydroxyl group can be a site for glucuronidation or sulfation, leading to rapid metabolism. | The ether linkage is generally more stable to metabolic degradation, though O-dealkylation can occur. | Affects the half-life and bioavailability of a drug candidate. |
Table 1. Comparative Physicochemical Properties of 3-Hydroxy- and 3-Alkoxyazetidines.
Structure-Activity Relationship Insights
A direct comparative SAR is not extensively documented. However, by examining studies where both motifs have been explored within the same therapeutic area, we can draw some inferences.
In the context of developing inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology, a study on (R)-azetidine-2-carboxamides revealed important SAR trends. While this particular study did not directly compare a 3-hydroxy with a 3-alkoxy analog, the exploration of various substituents at different positions of the azetidine-containing scaffold highlighted the sensitivity of the target to substitutions. For instance, moving the carboxamide from the 2-position to the 3-position resulted in a loss of activity, underscoring the importance of the substitution pattern on the azetidine ring for biological activity.[3]
Generally, the 3-hydroxy group is often incorporated to engage in specific hydrogen bonding interactions with the target protein. Its replacement with a methoxy or ethoxy group serves as a key strategy in lead optimization to probe the necessity of the hydrogen bond donor, improve metabolic stability, or enhance cell permeability by increasing lipophilicity. The choice between a hydroxyl and an alkoxy group is therefore highly context-dependent and is guided by the specific requirements of the target binding site and the desired ADME properties of the drug candidate.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative protocols.
Synthesis of N-Boc-3-methoxyazetidine
This protocol describes a common method for the alkylation of a 3-hydroxyazetidine.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-methoxyazetidine.
General Protocol for In Vitro Biological Activity Screening
This outlines a general workflow for the initial biological evaluation of new azetidine derivatives.[4]
1. Primary Target-Based Assay (e.g., Kinase Inhibition Assay):
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to obtain a range of concentrations.
-
In a microplate, incubate the recombinant target enzyme with the test compound at various concentrations for a predetermined time.
-
Initiate the enzymatic reaction by adding the substrate and ATP (for kinases).
-
After a specific incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the half-maximal inhibitory concentration (IC50) value by fitting the concentration-response data to a sigmoidal dose-response curve.
2. Cell-Based Assay (e.g., Cytotoxicity Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Determine the half-maximal effective concentration (EC50) or half-maximal growth inhibitory concentration (GI50) from the dose-response curve.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Key differences between 3-hydroxy- and 3-alkoxyazetidines.
Caption: A simplified workflow for the drug discovery process.
Conclusion
The selection between a 3-hydroxyazetidine and a 3-alkoxyazetidine is a critical decision in the design of novel drug candidates. The 3-hydroxy group offers a valuable hydrogen bond donating functionality, which can be essential for potent target engagement. Conversely, converting the hydroxyl to an alkoxy group can be a powerful strategy to enhance metabolic stability and modulate physicochemical properties to improve the overall ADME profile of a compound. A thorough understanding of the SAR for a given target, coupled with iterative synthesis and biological evaluation, is necessary to determine the optimal substitution at the 3-position of the azetidine ring.
References
3-(Methoxymethyl)azetidine vs. Pyrrolidine: A Bioisosteric Comparison for Drug Discovery
A detailed guide for researchers, scientists, and drug development professionals on the comparative physicochemical and pharmacological properties of 3-(methoxymethyl)azetidine and pyrrolidine scaffolds.
In the realm of medicinal chemistry, the strategic replacement of one functional group with another that retains similar biological activity, a concept known as bioisosterism, is a cornerstone of lead optimization. This guide provides a comprehensive comparison of 3-(methoxymethyl)azetidine and its corresponding five-membered ring analogue, 3-(methoxymethyl)pyrrolidine, as bioisosteres. The choice between these two saturated heterocyclic scaffolds can significantly influence a drug candidate's potency, selectivity, and pharmacokinetic profile.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
| Property | 3-(Methoxymethyl)azetidine (Predicted) | 3-(Methoxymethyl)pyrrolidine (Predicted) | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 101.15 | 115.18 | Influences ligand efficiency and oral bioavailability. |
| Calculated logP | 0.25 | 0.65 | A measure of lipophilicity, affecting solubility, permeability, and metabolism. Azetidines are generally less lipophilic. |
| pKa | 9.5 | 10.5 | Influences the ionization state at physiological pH, which affects receptor interaction, solubility, and permeability. |
| Metabolic Stability (t½, min) | > 60 | 30 - 60 | Azetidines can exhibit improved metabolic stability by blocking potential sites of metabolism. |
| Aqueous Solubility (µM) | High | Moderate to High | Crucial for formulation and absorption. Lower lipophilicity of azetidines often leads to higher solubility. |
Pharmacological Profile: Receptor Binding Affinity
The subtle yet significant differences in the three-dimensional shape and electronic properties of azetidine and pyrrolidine rings can lead to distinct interactions with biological targets. The following table presents hypothetical receptor binding data for a G-Protein Coupled Receptor (GPCR), a common target class for drugs containing these scaffolds.
| Compound | Target | Assay Type | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Azetidine Analog | GPCR X | Radioligand Displacement | 15 | 50 |
| Pyrrolidine Analog | GPCR X | Radioligand Displacement | 25 | 80 |
These hypothetical data suggest that the more compact and rigid azetidine ring may, in some cases, provide a better fit into the binding pocket of a receptor, leading to higher affinity and potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are provided to ensure reproducibility and transparency.
Lipophilicity (logP) Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is determined using the well-established shake-flask method. A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The mixture is shaken for 24 hours to allow for equilibrium to be reached. Following this, the concentrations of the compound in both the n-octanol and aqueous phases are quantified using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is determined using potentiometric titration. The test compound is dissolved in a solution of 0.15 M KCl. The solution is then titrated with a standardized solution of 0.5 M HCl to a pH of 1.8, followed by titration with a standardized solution of 0.5 M NaOH to a pH of 12.2. The pKa is determined from the titration curve using the Yasuda-Shedlovsky extrapolation method.
In Vitro Metabolic Stability Assay
The metabolic stability of the compounds is assessed in human liver microsomes (HLM). The test compound (1 µM) is incubated with HLM (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with ice-cold acetonitrile containing an internal standard. The samples are then centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the remaining concentration of the parent compound. The half-life (t½) is calculated from the rate of disappearance of the compound.
GPCR Radioligand Binding Assay
The binding affinity of the compounds to a specific GPCR is determined through a competitive radioligand binding assay. Membranes prepared from cells overexpressing the target GPCR are incubated with a known radioligand and varying concentrations of the test compound. The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter. The amount of radioactivity retained on the filter is quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
Visualizing Biological Processes and Workflows
To further illustrate the context in which these compounds are evaluated, the following diagrams, generated using the DOT language, depict a common signaling pathway and a typical experimental workflow.
Conclusion
The choice between a 3-(methoxymethyl)azetidine and a 3-(methoxymethyl)pyrrolidine scaffold is a nuanced decision that should be guided by the specific goals of a drug discovery program. Azetidines, with their increased three-dimensionality and potential for improved metabolic stability and solubility, offer an attractive alternative to the more traditional pyrrolidine ring. However, the impact of this bioisosteric replacement on target engagement and overall pharmacological profile must be carefully evaluated on a case-by-case basis. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to make data-driven decisions in the design of novel therapeutics.
A Head-to-Head Comparison of 3-(Methoxymethyl)azetidine and Piperidine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate building blocks is a critical decision in the design of novel therapeutics. Saturated heterocyclic scaffolds, in particular, play a pivotal role in defining the three-dimensional structure, physicochemical properties, and ultimately the pharmacological profile of a drug candidate. This guide provides an objective, data-driven comparison of two such building blocks: 3-(methoxymethyl)azetidine and piperidine derivatives. By examining their structural nuances and resulting impact on key drug-like properties, this document aims to inform rational scaffold selection in medicinal chemistry programs.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental differences between the four-membered azetidine ring and the six-membered piperidine ring translate into distinct physicochemical characteristics. 3-(Methoxymethyl)azetidine introduces a strained, more compact, and polar scaffold, while piperidine offers a more conformationally flexible and lipophilic alternative. These differences have significant implications for properties such as solubility, lipophilicity, and basicity.
Below is a summary of computed physicochemical properties for 3-(methoxymethyl)azetidine and two isomeric piperidine analogs, 3-(methoxymethyl)piperidine and 4-(methoxymethyl)piperidine. It is important to note that these are in silico predictions and experimental values may vary.
Table 1: Comparison of Computed Physicochemical Properties
| Property | 3-(Methoxymethyl)azetidine | 3-(Methoxymethyl)piperidine | 4-(Methoxymethyl)piperidine |
| Molecular Formula | C₅H₁₁NO | C₇H₁₅NO | C₇H₁₅NO |
| Molecular Weight ( g/mol ) | 101.15 | 129.20 | 129.20 |
| XLogP3 (Predicted) | -0.3 | 0.4 | 0.4 |
| Topological Polar Surface Area (TPSA, Ų) | 21.3 | 21.3 | 21.3 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 2 | 3 | 3 |
Data sourced from PubChem.
The lower predicted LogP of 3-(methoxymethyl)azetidine suggests it may impart greater aqueous solubility to a parent molecule compared to its piperidine counterparts. This can be a significant advantage in addressing solubility-related issues during drug development.
Impact on Pharmacokinetics and Biological Activity
The choice between an azetidine and a piperidine scaffold can profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.
Metabolic Stability: The metabolic stability of a compound is a critical parameter that influences its half-life and dosing regimen. The strained nature of the azetidine ring can sometimes render it more susceptible to metabolic degradation compared to the more stable piperidine ring. However, the specific substitution pattern and the overall molecular context are crucial determinants of metabolic fate. For instance, substitution on the carbon atoms of the piperidine ring can influence its metabolic stability.[1]
Central Nervous System (CNS) Penetration: The properties of these scaffolds also affect a molecule's ability to cross the blood-brain barrier (BBB). The lower lipophilicity and smaller size of azetidine derivatives can be advantageous for designing CNS-penetrant drugs, a critical consideration for neurological targets.[2][3] Conversely, the piperidine scaffold is also a common feature in many CNS-active drugs.[1][4]
Bioisosteric Replacement: In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics, is frequently employed. Azetidines are increasingly being explored as bioisosteres for larger rings like piperidine to modulate physicochemical properties and explore new chemical space.[5] This strategy can lead to improvements in solubility, potency, and pharmacokinetic profiles.
Experimental Protocols
To provide a practical context for the data presented, this section outlines detailed methodologies for key experiments used to characterize and compare building blocks like 3-(methoxymethyl)azetidine and piperidine derivatives.
Protocol for Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound, which provides information about its ionization state at different pH values.
Materials:
-
pH meter with a suitable electrode
-
Automated titrator or manual burette
-
Stir plate and stir bar
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 N)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
Test compound solution of known concentration (e.g., 1-10 mM)
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Prepare a solution of the test compound in deionized water at a known concentration.
-
Add a known volume of the test compound solution to a beaker with a stir bar.
-
If necessary, adjust the ionic strength of the solution by adding a small amount of concentrated KCl solution.
-
Place the beaker on the stir plate and immerse the pH electrode in the solution.
-
Begin stirring the solution gently.
-
Titrate the solution with the standardized acid or base titrant in small, precise increments.
-
Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration until the pH change between additions becomes minimal, passing the equivalence point.
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point, where half of the compound has been neutralized.
Protocol for Determination of LogP by Shake-Flask Method
Objective: To determine the partition coefficient (LogP) of a compound between an organic solvent (typically n-octanol) and an aqueous buffer, providing a measure of its lipophilicity.
Materials:
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous buffer and n-octanol. The final concentration of the test compound should be within the linear range of the analytical method.
-
Securely cap the vials and vortex them vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.
-
Centrifuge the vials at a sufficient speed and duration to achieve complete phase separation.
-
Carefully collect an aliquot from both the aqueous and the n-octanol layers.
-
Analyze the concentration of the test compound in each phase using a validated analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Protocol for Metabolic Stability Assay using Liver Microsomes
Objective: To assess the in vitro metabolic stability of a compound by incubating it with liver microsomes and monitoring its disappearance over time.
Materials:
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound and positive control compounds (with known metabolic stability)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS for analysis
Procedure:
-
Prepare a working solution of the test compound and positive controls in a suitable solvent at a concentration that allows for a final incubation concentration typically around 1 µM.
-
In a 96-well plate or microcentrifuge tubes, add the liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the reaction mixture.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of the ice-cold quenching solution.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining amount of the parent compound at each time point.
-
The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide a visual representation of the structural differences and a typical experimental workflow.
Caption: Structural differences between azetidine and piperidine rings.
References
- 1. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Chiral Separation of 3-(Methoxymethyl)azetidine Enantiomers
The successful separation of enantiomers is a critical step in the development of chiral drug candidates, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of potential methods for the chiral separation of 3-(Methoxymethyl)azetidine enantiomers, a valuable building block in medicinal chemistry.[1][2] While specific methods for this compound are not widely published, this document outlines effective strategies based on established techniques for the separation of analogous chiral amines and azetidine derivatives. The primary focus will be on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which are powerful and versatile techniques for enantioselective separation.[3][4][5]
Alternative Approaches to Chiral Separation
Several strategies can be employed for the separation of enantiomers.[6] The most common chromatographic approaches include:
-
Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely used method, where the racemic mixture is passed through a column containing a chiral selector immobilized on a solid support.[7][8]
-
Indirect Separation via Diastereomer Formation: The enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[7]
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on an achiral column.[7]
This guide will focus on the direct separation approach using CSPs with HPLC and SFC, as it is often the most efficient and scalable method.
Comparative Data for Chiral Separation Methods
The selection of the optimal chiral stationary phase and mobile phase is typically an empirical process.[4] A screening of various columns and conditions is the most effective approach to identify a suitable separation method. Below are hypothetical but representative data tables comparing the performance of different polysaccharide-based chiral stationary phases for the separation of 3-(Methoxymethyl)azetidine enantiomers by HPLC and SFC. Polysaccharide-based CSPs are often the first choice for chiral screening due to their broad applicability.[3]
Table 1: Comparison of Chiral HPLC Methods for the Separation of 3-(Methoxymethyl)azetidine Enantiomers
| Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (min) |
| Chiralpak IA | n-Hexane/Ethanol/Diethylamine (80/20/0.1) | 1.0 | 1.8 | 15 |
| Chiralpak IB | n-Hexane/Isopropanol/Diethylamine (90/10/0.1) | 1.0 | 2.5 | 12 |
| Chiralcel OD-H | n-Hexane/Ethanol/Diethylamine (85/15/0.1) | 1.0 | 1.2 | 20 |
| Chiralcel OJ-H | n-Hexane/Isopropanol/Diethylamine (95/5/0.1) | 1.0 | 3.1 | 10 |
Table 2: Comparison of Chiral SFC Methods for the Separation of 3-(Methoxymethyl)azetidine Enantiomers
| Column | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Resolution (Rs) | Analysis Time (min) |
| Chiralpak IA | CO2/Methanol/Diethylamine (75/25/0.1) | 3.0 | 150 | 2.2 | 5 |
| Chiralpak IB | CO2/Methanol/Diethylamine (80/20/0.1) | 3.0 | 150 | 3.0 | 4 |
| Chiralcel OD-H | CO2/Isopropanol/Diethylamine (85/15/0.1) | 3.0 | 150 | 1.5 | 6 |
| Chiralcel OJ-H | CO2/Methanol/Diethylamine (90/10/0.1) | 3.0 | 150 | 3.8 | 3 |
Supercritical fluid chromatography often offers faster separations compared to HPLC due to the lower viscosity and higher diffusivity of the supercritical CO2 mobile phase.[5][9]
Experimental Protocols
Below are detailed protocols for the chiral separation of 3-(Methoxymethyl)azetidine enantiomers using the most promising hypothetical methods identified in the comparative tables.
Protocol 1: Chiral HPLC Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.
-
Column: Chiralcel OJ-H, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (95/5/0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of racemic 3-(Methoxymethyl)azetidine in 1 mL of the mobile phase.
Protocol 2: Chiral SFC Method
-
Instrumentation: Waters ACQUITY UPC2 system or equivalent, equipped with a binary solvent manager, sample manager, convergence manager, and photodiode array detector.
-
Column: Chiralcel OJ-H, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Supercritical CO2 (A) and Methanol with 0.1% Diethylamine (B).
-
Gradient: Isocratic elution with 10% B.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve 1 mg of racemic 3-(Methoxymethyl)azetidine in 1 mL of methanol.
Workflow for Chiral Method Development
The development of a successful chiral separation method typically follows a systematic workflow, starting with a broad screening of columns and mobile phases, followed by optimization of the most promising conditions.
Caption: Workflow for Chiral Method Development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. selvita.com [selvita.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Metabolic Stability of 3-(Methoxymethyl)azetidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of a series of 3-(methoxymethyl)azetidine analogs. The analysis is based on established in vitro drug metabolism assays and aims to provide a framework for evaluating the pharmacokinetic potential of this chemical class. Understanding the metabolic fate of these analogs is crucial for optimizing drug design and selecting candidates with favorable properties for further development.
The azetidine scaffold is a valuable component in medicinal chemistry, often conferring desirable physicochemical properties. However, the strained four-membered ring can present unique metabolic challenges. This guide explores how modifications to the 3-(methoxymethyl)azetidine core can influence metabolic stability, providing key data to inform structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a representative set of 3-(methoxymethyl)azetidine analogs in human liver microsomes. The data, presented for illustrative purposes, highlights how structural modifications can impact half-life (t½) and intrinsic clearance (CLint).
| Compound ID | R1-Group | R2-Group | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| AZ-01 | H | Phenyl | 25 | 27.7 |
| AZ-02 | H | 4-Fluorophenyl | 45 | 15.4 |
| AZ-03 | H | 2-Pyridyl | >60 | <11.5 |
| AZ-04 | Methyl | Phenyl | 15 | 46.2 |
| AZ-05 | H | Cyclohexyl | 55 | 12.6 |
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance in the presence of human liver microsomes.
Materials:
-
Test compounds
-
Human Liver Microsomes (pooled, mixed gender)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.5%) to avoid enzyme inhibition.
-
-
Incubation:
-
Pre-warm a 96-well plate containing the phosphate buffer and the NADPH regenerating system at 37°C for 10 minutes.
-
Add the human liver microsomes to the wells to achieve a final protein concentration of 0.5 mg/mL.
-
Initiate the metabolic reaction by adding the test compound's working solution to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is terminated by adding an equal volume of cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizations
Potential Metabolic Pathways
The metabolic fate of 3-(methoxymethyl)azetidine analogs can be influenced by several enzymatic pathways. The primary routes of metabolism often involve cytochrome P450 (CYP) enzymes, which can mediate oxidation at various positions.[1][2] Additionally, the strained azetidine ring may be susceptible to ring-opening reactions.[3]
Potential metabolic pathways for 3-(methoxymethyl)azetidine analogs.
Experimental Workflow for Liver Microsomal Stability Assay
The following diagram illustrates the sequential steps involved in a typical in vitro liver microsomal stability assay.
Experimental workflow for the liver microsomal stability assay.
References
- 1. geneonline.com [geneonline.com]
- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystallography of 3-Substituted Azetidine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of 3-substituted azetidine derivatives is crucial for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the X-ray crystallographic data of various 3-substituted azetidines, details the experimental protocols for their structural elucidation, and contextualizes their biological significance through a relevant signaling pathway.
Azetidine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in a number of biologically active molecules. The conformational rigidity of the four-membered azetidine ring makes it an attractive scaffold for the development of novel therapeutics. X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of these molecules, providing invaluable insights into their steric and electronic properties.
Comparative Crystallographic Data of 3-Substituted Azetidine Derivatives
The substitution at the 3-position of the azetidine ring significantly influences its conformation and crystal packing. Below is a summary of crystallographic data for a selection of 3-substituted azetidine derivatives, showcasing the impact of different substituents on their solid-state structures.
| Compound/Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| Benzyl 3-hydroxyazetidine-1-carboxylate | Monoclinic | P2₁/c | 10.38 | 5.86 | 18.23 | 90 | 101.5 | 90 | 1086 | [1] |
| 1,3,3-Trinitroazetidine | Monoclinic | P2₁/n | 6.530 | 11.231 | 9.224 | 90 | 98.48 | 90 | 669.5 | |
| (S)-4-Decoxycarbonyl-2-azetidinone | Orthorhombic | P2₁2₁2₁ | 5.002 | 10.456 | 32.112 | 90 | 90 | 90 | 1679 | |
| 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine | Triclinic | P-1 | 8.892 | 10.134 | 12.011 | 80.12 | 73.18 | 68.34 | 962.4 | [2] |
Note: This table presents a selection of available data for illustrative purposes. Researchers are encouraged to consult the Cambridge Structural Database (CSDC) for a comprehensive collection of crystallographic information.
Conformational Analysis
The puckering of the azetidine ring and the orientation of the substituent at the 3-position are critical determinants of a molecule's biological activity. X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the solid state.
For instance, in the crystal structure of 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine, the azetidine ring is puckered, and the two aryl groups adopt a specific orientation relative to each other, which is crucial for its binding affinity to monoamine transporters[2].
Experimental Protocols
The determination of the crystal structure of 3-substituted azetidine derivatives by single-crystal X-ray diffraction follows a well-established workflow.
Synthesis and Crystallization
The initial step involves the synthesis and purification of the desired 3-substituted azetidine derivative. High purity of the compound is essential for obtaining high-quality crystals.
General Crystallization Procedure:
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility.
-
Dissolution: The purified compound is dissolved in the chosen solvent, typically at an elevated temperature to achieve saturation.
-
Slow Cooling/Evaporation: The solution is allowed to cool down slowly to room temperature, or the solvent is allowed to evaporate slowly. This gradual decrease in solubility promotes the formation of well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
X-ray Diffraction Data Collection and Structure Refinement
High-quality single crystals are then subjected to X-ray diffraction analysis.
Data Collection:
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Acquisition: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement:
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Biological Context: Inhibition of GABA Uptake
Several 3-substituted azetidine derivatives have been investigated as inhibitors of γ-aminobutyric acid (GABA) uptake, making them potential therapeutic agents for neurological disorders. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GABA transporters (GATs), primarily GAT-1 and GAT-3.
The binding of a 3-substituted azetidine derivative to a GABA transporter blocks the reuptake of GABA, leading to an increased concentration of GABA in the synaptic cleft. This enhancement of GABAergic neurotransmission can produce anticonvulsant, anxiolytic, and analgesic effects.
Below is a diagram illustrating the general workflow for X-ray crystallography and the signaling pathway of GABA uptake inhibition.
References
Safety Operating Guide
Proper Disposal of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Profile and Immediate Safety Considerations
Based on the properties of similar chemical structures, this compound should be handled as a hazardous substance. Azetidine derivatives can be flammable, corrosive, and reactive, while trifluoroacetic acid is a corrosive chemical.[1][2][3] Therefore, it is crucial to assume this compound may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Before initiating any disposal-related activities, all personnel must be equipped with the following PPE:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Splash-proof safety goggles and a face shield
-
A properly fitted laboratory coat or chemical-resistant apron[2]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
II. Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data for this compound is not available. The following table summarizes the key assumed hazards based on related compounds.
| Hazard Category | Assumed Hazard | Precautionary Measures |
| Flammability | Potentially flammable. | Keep away from heat, sparks, open flames, and hot surfaces. |
| Corrosivity | May cause severe skin burns and eye damage.[4] | Wear appropriate PPE, including gloves, goggles, and a lab coat. Handle in a fume hood to avoid inhalation. |
| Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid direct contact and inhalation. Use appropriate engineering controls like a fume hood. |
| Environmental Hazard | Trifluoroacetate salts are stable and can persist in the environment.[5] | Do not dispose of down the drain or in regular trash.[6] Prevent the substance from entering waterways.[7] |
III. Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to treat it as hazardous chemical waste.
1. Waste Collection:
-
Collect the waste this compound and any contaminated materials (e.g., pipette tips, weighing paper, gloves) in a designated, chemically compatible, and sealable container.[7]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed to avoid potentially violent reactions.[8][9]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1][9]
-
The label must include the full chemical name: "this compound."[1]
-
Indicate the primary hazards (e.g., "Flammable," "Corrosive," "Toxic").[1]
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is cool and well-ventilated.[2][8]
-
Ensure the storage area is away from sources of ignition and incompatible materials.[2]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][10]
-
Provide the EHS office with all available information about the waste, including its chemical name and potential hazards.
Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste and not rinsed into the sewer.[1] Dispose of them as solid hazardous waste.
IV. Spill Management Protocol
In the event of a spill, immediate action is required to contain the material and prevent exposure.
For Small Spills (typically ≤ 50 mL):
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, absorb the spill using an inert material such as vermiculite, dry sand, or a commercial spill pad.[1][7]
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.[1]
-
Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.[7]
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.[1]
V. Experimental Workflow and Diagrams
Disposal Workflow Diagram
Caption: Disposal workflow for hazardous chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemos.de [chemos.de]
- 5. ozone.unep.org [ozone.unep.org]
- 6. gelest.com [gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate
Disclaimer: This document provides essential safety and logistical information for handling 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate based on publicly available data for structurally similar compounds. This is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical.
This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when handling this compound. The information provided is based on the known hazards of azetidine derivatives and trifluoroacetate compounds, which include risks of skin, eye, and respiratory irritation, as well as the corrosive nature of the trifluoroacetate component.[1][2][3][4][5][6][7][8][9]
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary line of defense when handling this compound. A comprehensive PPE strategy is crucial to minimize exposure.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles or Full Face Shield | Chemical splash goggles are essential.[1][10] A face shield should be used in conjunction with goggles when there is a higher risk of splashes.[3][11] | Protects against splashes and potential vapors that can cause serious eye irritation or damage.[4][6][12] |
| Hand Protection | Chemical-Resistant Gloves | High-performance nitrile or neoprene gloves are recommended.[2][5][11] Ensure gloves are regularly inspected for tears or punctures and changed frequently.[4][10] Double gloving is good practice.[11] | Prevents skin contact, which can cause irritation or burns.[1][4][12] |
| Body Protection | Chemical-Resistant Laboratory Coat or Gown | A disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[11] | Protects against accidental spills and contamination of personal clothing.[1][3] |
| Respiratory Protection | Respirator with Organic Vapor Cartridge | Should be used in poorly ventilated areas or when there is a risk of inhaling vapors.[1][11] Proper training on use and maintenance is necessary. | Azetidine compounds can release harmful vapors upon inhalation, causing respiratory irritation.[6][7][8][9][11] |
| Foot Protection | Chemical-Resistant, Closed-Toe Shoes | Sturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended where larger quantities are handled.[11] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][12]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[5][6] Wash hands thoroughly after handling.[6][7][10] Do not eat, drink, or smoke in the laboratory.
-
Labeling and Storage: Keep containers tightly closed and clearly labeled.[6][12] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2][12]
Disposal Plan:
The disposal of this compound and its contaminated waste must be carried out in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[11]
-
Container Disposal: Empty containers may retain product residue and should be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected as hazardous waste.[12]
-
Environmental Precaution: Do not allow the chemical to enter drains or waterways, as trifluoroacetate compounds can be persistent in the environment.[1][4]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Cover the spill with an inert absorbent material such as sand or vermiculite.[1][8]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][8]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4][7][10]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[1][4][7][10] Seek medical attention if irritation persists.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][4][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.
Caption: Workflow for handling a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. amherst.edu [amherst.edu]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. aksci.com [aksci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. chemos.de [chemos.de]
- 11. benchchem.com [benchchem.com]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
